Bacitracin A
Beschreibung
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Eigenschaften
CAS-Nummer |
1405-87-4; 22601-59-8 |
|---|---|
Molekularformel |
C66H103N17O16S |
Molekulargewicht |
1422.7 g/mol |
IUPAC-Name |
(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54+/m0/s1 |
InChI-Schlüssel |
CLKOFPXJLQSYAH-KWOGWQNJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Enduring Legacy of Bacitracin A: A Technical Guide
For Immediate Release
New York, NY – December 2, 2025 – This technical guide provides an in-depth exploration of the discovery, historical context, and foundational experimental protocols associated with Bacitracin A. موجّه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند نظرة شاملة على المضاد الحيوي الببتيدي الهام هذا، مع التركيز على البيانات الكمية والمنهجيات التجريبية وتصور المسارات الرئيسية. (This document, aimed at researchers, scientists, and drug development professionals, offers a comprehensive overview of this important polypeptide antibiotic, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.)
Executive Summary
Discovered in 1943, bacitracin emerged as a potent antibiotic with significant activity against Gram-positive bacteria. Isolated from a strain of Bacillus subtilis (later identified as Bacillus licheniformis), its discovery marked a pivotal moment in the early antibiotic era. Commercial bacitracin is a mixture of at least nine related cyclic polypeptides, with this compound being the most abundant and biologically active component.[1] This guide will detail the historical narrative of its discovery, the pioneering experimental techniques used for its isolation and characterization, its mechanism of action, and its enduring relevance in both clinical and research settings.
Historical Context and Discovery
The discovery of bacitracin is a story of serendipity and keen scientific observation. In 1943, at the Columbia University College of Physicians and Surgeons, bacteriologist Balbina Johnson, in collaboration with surgeon Dr. Frank Meleney, was investigating wound infections.[2] They observed that a strain of Bacillus isolated from the debrided tissue of a compound tibial fracture in a seven-year-old girl named Margaret Tracy exhibited potent antibacterial activity.[2] Johnson noticed that in a culture from the wound, Staphylococcus aureus seen in the initial examination had vanished overnight, apparently eliminated by another microbe.[3][4] This growth-antagonistic strain was named "Tracy I" in honor of the patient.[5] The antibiotic substance produced by this bacillus was subsequently named "Bacitracin," a portmanteau of "Bacillus" and "Tracy."[2] The discovery was first formally announced in a 1945 publication in the journal Science.[6] Bacitracin was approved by the US Food and Drug Administration (FDA) in 1948.[5]
Composition and Structure of Bacitracin
Commercial bacitracin is not a single molecular entity but a complex of structurally similar cyclic polypeptides. The major and most potent component is this compound.[5] Other notable fractions include Bacitracin B1 and B2, which show slightly reduced but comparable potency to this compound.[5] These components differ primarily in their amino acid sequences, often by just one or two residues.[1]
Data Presentation
Comparative Potency of Bacitracin Fractions
The antibacterial activity of different bacitracin components varies. This compound is consistently the most potent fraction.
| Component | Relative Potency (Compared to this compound) | Reference |
| This compound | 100% | [5] |
| Bacitracin B1 | ~90% | [5] |
| Bacitracin B2 | ~90% | [5] |
Note: The International Standard for Bacitracin was established with a potency of 55 International Units (IU) per mg.[7]
Minimum Inhibitory Concentrations (MIC) of Bacitracin
Bacitracin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.03 - 700 | [8] |
| Staphylococcus epidermidis | 0.25 - >16 | [8] |
| Streptococcus pyogenes | 0.5 - >16 | [8] |
Experimental Protocols
The following protocols are based on the historical methods used in the initial isolation, purification, and characterization of bacitracin.
Fermentation for Bacitracin Production (circa 1940s)
This protocol describes the submerged culture method for producing bacitracin.
-
Inoculum Preparation: A vegetative culture of Bacillus subtilis (Tracy I strain) is prepared by inoculating a suitable broth and incubating for 24 hours.
-
Fermentation Medium: A common medium composition included:
-
L-Glutamic acid: 5.0 g/L
-
KH₂PO₄: 0.5 g/L
-
K₂HPO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
MnSO₄·H₂O: 0.01 g/L
-
NaCl: 0.01 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
CuSO₄·7H₂O: 0.01 g/L
-
CaCl₂·2H₂O: 0.015 g/L
-
Glucose: 10 g/L
-
-
Fermentation Conditions: The fermentation medium is sterilized and, after cooling, inoculated with the vegetative culture. The flask is incubated at 30°C in an orbital shaker at 150 rpm for 48 to 144 hours.[9]
-
Harvesting: After incubation, the fermentation broth is centrifuged at 10,000 rpm for 15 minutes to separate the bacterial cells from the supernatant containing the bacitracin.[9]
Extraction and Partial Purification of Bacitracin (circa 1940s-1950s)
This protocol outlines the initial steps to concentrate and partially purify bacitracin from the fermentation broth.
-
Acidification and Filtration: The pH of the fermentation beer is adjusted to approximately 3.0-3.5 with a strong acid. A filter aid, such as diatomaceous earth, is added, and the mixture is filtered to remove solid materials.[10]
-
Solvent Extraction: The resulting acidic filtrate containing bacitracin is extracted with a suitable organic solvent, most commonly n-butanol.[11] An equal volume of a butanol-ether solution is added to the aqueous concentrate in a separating funnel and shaken vigorously.[9]
-
Back Extraction: The bacitracin is then back-extracted from the butanol phase into an aqueous solution.[12]
-
Precipitation: Bacitracin can be precipitated from the aqueous solution using various agents, including certain organic acids like salicylic (B10762653) acid or by the addition of salts of heavy metals.[11] For example, adding salicylic acid to the bacitracin solution can yield precipitates with a significantly higher potency (e.g., from 4-6 units/mg to 30-40 units/mg).[11]
-
Lyophilization: The purified aqueous solution is then lyophilized to obtain a yellowish powder of bacitracin.[9]
Separation of Bacitracin Components by Countercurrent Distribution (Lyman C. Craig)
This revolutionary technique was instrumental in separating the different bacitracin polypeptides.
-
Apparatus: A Craig countercurrent distribution apparatus, consisting of a series of interconnected glass tubes, is used.[13][14]
-
Solvent System: A biphasic solvent system is prepared. A commonly used system for bacitracin separation was a mixture of n-butanol, acetic acid, and water.[2]
-
Procedure: a. The sample containing the mixture of bacitracin components is introduced into the first tube of the apparatus. b. The apparatus is subjected to a series of cycles, each consisting of: i. Shaking: To allow for the partitioning of the solutes between the two immiscible liquid phases. ii. Settling: To permit the two phases to separate. iii. Transfer: The upper (mobile) phase is transferred to the next tube in the series. c. This process is repeated for hundreds or even thousands of transfers.[2]
-
Analysis: After the desired number of transfers, the concentration of bacitracin in each tube is determined by microbiological assay. Plotting the concentration versus the tube number reveals distinct peaks corresponding to the separated components (this compound, B1, B2, etc.).[2]
Microbiological Assay of Bacitracin (Agar Diffusion Method - circa 1940s)
This method was used to determine the potency of bacitracin preparations.
-
Test Organism: A susceptible strain of Micrococcus luteus or a beta-hemolytic Streptococcus is used as the indicator organism.
-
Medium: A suitable agar (B569324) medium, such as nutrient agar or blood agar, is used.
-
Procedure (Cylinder-Plate or Agar Well Method): a. A petri dish is uniformly seeded with the test organism. b. Small sterile cylinders (or wells cut into the agar) are placed on the surface of the agar. c. Dilutions of the bacitracin sample and a known standard are placed in the cylinders or wells. d. The plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the cylinder/well where bacterial growth is prevented) is measured. The potency of the sample is calculated by comparing the size of its inhibition zone to that of the standard.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Logical workflow of the discovery and development of Bacitracin.
Experimental Workflow: Isolation and Purification
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of Bacitracin, inhibiting cell wall synthesis.
Conclusion
The discovery of this compound stands as a testament to the importance of basic scientific research and the serendipitous nature of discovery. The pioneering work of Johnson, Meleney, and Craig not only provided a valuable therapeutic agent but also spurred the development of innovative separation and analytical techniques that have had a lasting impact on the fields of chemistry and medicine. This technical guide has provided a detailed overview of the historical context, foundational experimental methodologies, and key data associated with this compound, offering a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. Bacitracin: Methods of Production, Concentration, and Partial Purification, with a Summary of the Chemical Properties of Crude Bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 5. famic.go.jp [famic.go.jp]
- 6. The Production of Bacitracin by Submerged Aerated Cultures - David Hendlin - Google ブックス [books.google.co.jp]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Bacitracin - Wikipedia [en.wikipedia.org]
- 9. US4101539A - Bacitracin recovery process - Google Patents [patents.google.com]
- 10. ijcmas.com [ijcmas.com]
- 11. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. "Countercurrent Distribution Machine, 1940-1960" by Lyman Craig and Otto Post [digitalcommons.rockefeller.edu]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. onlinesciencenotes.com [onlinesciencenotes.com]
Bacitracin A structure elucidation and confirmation
An In-depth Technical Guide on the Structure Elucidation and Confirmation of Bacitracin A
Introduction
This compound is the principal active component of bacitracin, a polypeptide antibiotic complex produced by strains of Bacillus subtilis and Bacillus licheniformis.[1][2] First isolated in 1945, its potent activity against Gram-positive bacteria has secured its place in topical pharmaceutical preparations for decades.[2][3] The structural complexity of this compound, a cyclic dodecapeptide containing both D- and L-amino acids and a unique N-terminal thiazoline (B8809763) ring, presented a significant challenge to chemists for many years.[1] Its final, unambiguous structural confirmation is a testament to the evolution of analytical chemistry, combining classical degradation techniques with modern spectroscopic and synthetic methods.
This guide provides a comprehensive overview of the pivotal experiments and methodologies employed in the elucidation and definitive confirmation of the structure of this compound.
Initial Structure Elucidation: Degradative and Sequencing Methods
The initial efforts to determine the structure of this compound relied on classical chemical degradation techniques to identify its constituent components and their linear sequence.
Amino Acid Analysis
The first step involved identifying the building blocks of the polypeptide. This was achieved by complete acid hydrolysis, which breaks all peptide bonds, followed by chromatographic separation and quantification of the resulting free amino acids.
Experimental Protocol: Acid Hydrolysis for Amino Acid Analysis
-
Hydrolysis: A purified sample of this compound is placed in a vial with 6 M hydrochloric acid (HCl). The vial is sealed under vacuum to prevent oxidation of sensitive amino acid residues.
-
Incubation: The sample is heated at approximately 110°C for 24 hours to ensure complete cleavage of all peptide bonds.
-
Neutralization and Separation: The HCl is removed by evaporation. The resulting amino acid mixture (the hydrolysate) is then redissolved in a suitable buffer.
-
Analysis: The individual amino acids are separated and quantified, typically using ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) for detection, or by reverse-phase HPLC after pre-column derivatization (e.g., with phenyl isothiocyanate, PITC). The identity and stereochemistry (D or L configuration) of the amino acids are confirmed by comparing their retention times and properties to known standards.
This analysis revealed the following amino acid composition for this compound: L-Asn, D-Asp, L-Asp, D-Glu, L-His, L-Ile (3), L-Leu, L-Lys, D-Orn, and D-Phe. The presence of the thiazoline ring, formed from the N-terminal L-Ile and a cysteine residue, was also inferred from these early studies.
Peptide Sequencing with Edman Degradation
With the amino acid components identified, the next challenge was to determine their specific sequence. Edman degradation was the primary method for this task, allowing for the stepwise removal and identification of amino acids from the N-terminus of a peptide.
Experimental Protocol: Edman Degradation
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). PITC selectively attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide derivative.
-
Cleavage: The PTC-peptide is treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.
-
Conversion and Identification: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH derivative is then identified using high-performance liquid chromatography (HPLC) by comparing its retention time to that of PTH standards for the 20 common amino acids.
-
Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the new N-terminal amino acid. This process is repeated sequentially to determine the amino acid sequence.
For a cyclic peptide like this compound, the peptide ring first had to be selectively opened to create a linear peptide with a free N-terminus suitable for Edman degradation. This, combined with the analysis of fragments from partial hydrolysis, allowed researchers to piece together the full sequence.
Spectroscopic Analysis and Confirmation
While chemical degradation provided the primary sequence, spectroscopic methods were essential for confirming the connectivity and determining the three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a molecule and can be used to confirm its amino acid sequence through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent mixture, often methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate.
-
Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system, typically with a reverse-phase column (e.g., C18), to separate this compound from any impurities or related components.
-
Ionization: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for this purpose, which generates protonated molecular ions [M+H]⁺ in the gas phase.
-
MS Analysis (MS1): The ions are guided into the mass analyzer (e.g., a quadrupole time-of-flight, Q-TOF), which measures their mass-to-charge ratio (m/z), providing an accurate molecular weight.
-
Tandem MS (MS/MS): The parent ion of interest (e.g., the [M+H]⁺ ion for this compound) is selectively isolated and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed to produce a fragmentation spectrum. This spectrum contains characteristic "b" and "y" ions that correspond to cleavages along the peptide backbone, allowing for the confirmation of the amino acid sequence.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Observed Value | Significance | Reference |
| Molecular Formula | C₆₆H₁₀₃N₁₇O₁₆S | - | |
| Monoisotopic Mass | 1421.73 g/mol | - | |
| [M+H]⁺ Ion (FAB-MS) | m/z 1422.7 | Confirms the overall molecular weight of the synthetic peptide. | |
| Key Fragment Ions (ESI-MS/MS) | Various | Fragmentation patterns confirm the amino acid sequence and the integrity of the cyclic structure and thiazoline ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. 1H NMR studies were crucial in defining the conformation of this compound.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of several millimolar. The pH is adjusted as needed.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz). A standard 1D proton NMR spectrum is acquired. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.
-
Spectral Analysis:
-
1D Spectrum: The chemical shifts (δ) and coupling constants (J) of the proton signals are analyzed to identify the types of amino acid residues present and gain initial conformational insights.
-
2D COSY: Identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds apart), helping to assign signals within a specific amino acid residue.
-
2D NOESY: Identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. The intensity of these cross-peaks is used to calculate inter-proton distances, which serve as constraints for molecular modeling to build a 3D structure.
-
Studies using 1H NMR revealed that in aqueous solution, the N-terminal portion of the molecule (residues 1-6) folds over the cyclic part of the peptide. NMR was also instrumental in identifying the specific atoms involved in metal ion coordination, showing that the His-10 imidazole (B134444) nitrogen, the thiazoline nitrogen, and the Glu-4 carboxylate are key ligands for binding divalent metal ions like Zn(II) or Co(II), which are required for biological activity.
Table 2: Representative 1H NMR Data for this compound Metal Complex
| Residue/Group | Proton | Isotropically Shifted Signal (ppm) in Co(II) Complex | Significance | Reference |
| His-10 | Imidazole Ring Protons | Various, well-resolved | Confirms coordination of the His-10 imidazole Nε to the metal ion. | |
| Thiazoline Ring | Ring Protons | Various, well-resolved | Confirms coordination of the thiazoline nitrogen to the metal ion. | |
| Glu-4 | Side Chain Protons | Various, well-resolved | Confirms monodentate coordination of the Glu-4 carboxylate to the metal ion. |
Definitive Confirmation: X-ray Crystallography and Total Synthesis
The combination of degradation and spectroscopic methods provided a robust model for the structure of this compound. However, unambiguous proof required X-ray crystallography for a high-resolution 3D structure and total synthesis to confirm the proposed structure from first principles.
X-ray Crystallography
X-ray crystallography provides a precise three-dimensional map of atoms within a crystal. While native bacitracin resisted crystallization for many years, the structure was eventually solved for a ternary complex of this compound, a zinc ion (Zn²⁺), and a lipid pyrophosphate ligand at a very high resolution of 1.1 Å.
Experimental Protocol: X-ray Crystallography
-
Crystallization: this compound is co-crystallized with zinc chloride and a ligand such as geranyl pyrophosphate. This is typically done using the vapor diffusion method, where a drop containing the complex is allowed to equilibrate with a larger reservoir solution, slowly leading to the formation of single, high-quality crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often from a synchrotron source. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a complex diffraction pattern that is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, ultimately yielding the precise coordinates of each atom in the structure.
The crystal structure revealed that this compound wraps intimately around the zinc ion and the lipid pyrophosphate target, forming a compact, amphipathic shell that completely shields the pyrophosphate group. This structure provided critical insights into its mechanism of action.
Total Synthesis
The definitive confirmation of any natural product's structure is its total synthesis. The successful construction of a molecule with the proposed structure, which then proves to be identical in every respect to the natural product, leaves no room for doubt. The total synthesis of this compound was achieved using solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Total Synthesis of this compound
-
Resin Attachment: The synthesis begins by anchoring the C-terminal amino acid (L-Asn) to a solid polymer support (resin) through its side chain.
-
Chain Elaboration: The peptide chain is built in the C-to-N direction through repeated cycles of:
-
Deprotection: Removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the resin-bound amino acid.
-
Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent (e.g., HBTU) to form a new peptide bond.
-
-
Side Chain Protection: The reactive side chains of the amino acids (e.g., the amino group of Lys, the carboxyl group of Asp/Glu) are protected with orthogonal protecting groups that are stable to the conditions of chain elongation but can be removed later.
-
Cyclization: After assembling the linear peptide, specific protecting groups on the L-Lys side chain and the L-Asn C-terminus are selectively removed. The cyclization is then performed on the solid support by forming an amide bond between these two positions.
-
Thiazoline Addition: The pre-formed N-terminal thiazoline dipeptide is coupled to the N-terminus of the cyclized peptide.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA).
-
Purification and Confirmation: The crude synthetic peptide is purified by reverse-phase HPLC. The final product is then rigorously compared to natural this compound using NMR and mass spectrometry and tested for biological activity to confirm its identity.
The synthetic this compound was shown to be indistinguishable from the natural product, providing the ultimate confirmation of its complex structure.
Visualizations of Key Processes and Structures
Caption: A flowchart illustrating the key stages in the structural elucidation of this compound.
Caption: A diagram showing the main structural components of the this compound molecule.
Caption: A diagram illustrating the key residues of this compound involved in metal ion coordination.
References
Bacitracin A: A Comprehensive Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the principal active component of the polypeptide antibiotic complex produced by certain strains of Bacillus subtilis and Bacillus licheniformis.[1] As a potent inhibitor of bacterial cell wall synthesis, it has been a cornerstone in topical antibacterial formulations for decades. This technical guide provides an in-depth exploration of the core physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to pale brownish-yellow powder | [2] |
| Odor | Odorless or with a faint characteristic odor | [2][3] |
| Taste | Very bitter | [3] |
| Melting Point | 221 - 225 °C | [3] |
| Hygroscopicity | Hygroscopic | [2] |
Table 2: Chemical and Molecular Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆₆H₁₀₃N₁₇O₁₆S | [3] |
| Molecular Weight | 1422.7 g/mol | [3] |
| CAS Number | 22601-59-8 | [1] |
| pH (10,000 Units/mL solution) | 5.5 - 7.5 | [1][3] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [2][4] |
| Methanol | Freely soluble | [2][4] |
| Ethanol | Soluble | [4] |
| Isopropanol | Soluble | [5] |
| n-Butanol | Soluble | [5] |
| Pyridine | Freely soluble | [6] |
| Acetone | Practically insoluble | [2][4] |
| Chloroform | Slightly soluble | [6] |
| Benzene | Slightly soluble | [6] |
| Ether | Practically insoluble | [2][4] |
Chemical Structure
This compound is a cyclic polypeptide antibiotic characterized by a thiazoline (B8809763) ring and a peptide ring. Its complex structure is integral to its biological activity.
Mechanism of Action
This compound exerts its antibacterial effect by interfering with the biosynthesis of the bacterial cell wall. The primary mechanism involves the inhibition of the dephosphorylation of C₅₅-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the cell membrane.[7] This action is dependent on the formation of a stable ternary complex between this compound, a divalent metal ion (such as Zn²⁺), and the C₅₅-isoprenyl pyrophosphate substrate. By sequestering the lipid carrier in this complex, this compound prevents its recycling, thereby halting the synthesis of the peptidoglycan layer and ultimately leading to bacterial cell lysis.
Mechanism of Action of this compound.
Stability and Degradation
This compound is known to be unstable under certain conditions. The primary degradation product is Bacitracin F, which is formed through oxidative deamination and exhibits significantly reduced antimicrobial activity.[8] The stability of this compound is influenced by pH, temperature, and the presence of moisture and certain metal ions.
-
pH Stability : Aqueous solutions are most stable between pH 5 and 7. Rapid inactivation occurs at pH values below 4 and above 9.[3]
-
Temperature Stability : Dry powder is relatively stable at 2-8°C.[2] Aqueous solutions are stable for about a week at 2-8°C but degrade rapidly at room temperature.[3]
-
Moisture : this compound is hygroscopic and should be protected from moisture.[2]
Experimental Protocols
Melting Point Determination (Adapted from USP General Method)
This protocol is a general procedure for determining the melting point of a chemical substance and can be adapted for this compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Thermometer calibrated for melting point determination
Procedure:
-
Sample Preparation: Introduce a small amount of the finely powdered this compound into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a rate of 10°C per minute until the temperature is about 30°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting point.
Solubility Determination (Qualitative)
This protocol provides a general method for qualitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Selection of solvents (e.g., water, methanol, ethanol, acetone)
-
Vortex mixer
-
Test tubes or small vials
Procedure:
-
Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Solvent Addition: Add a small volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Freely soluble: No solid particles are visible.
-
Soluble: A small amount of solid remains.
-
Slightly soluble: A significant portion of the solid remains undissolved.
-
Practically insoluble: The solid does not appear to dissolve.
-
-
Repeat: Repeat the procedure with different solvents to determine the solubility profile.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This stability-indicating HPLC method is suitable for the quantitative analysis of this compound and its related substances, including the degradation product Bacitracin F.[9][10]
Experimental Workflow for HPLC Analysis of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Diluent: Prepare a 40 g/L solution of edetate disodium (B8443419) (EDTA) in water and adjust the pH to 7.0.
-
Standard Solution: Accurately weigh and dissolve USP Bacitracin Reference Standard in the diluent to a final concentration of approximately 2.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 2.0 mg/mL.
-
Filter both solutions through a 0.45 µm filter before injection.
System Suitability:
-
Resolution: The resolution between the this compound peak and the nearest eluting peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0% for the this compound peak area.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[8]
Materials:
-
This compound sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system as described above
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Dissolve the sample in the HPLC diluent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Conclusion
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its well-established mechanism of action, and detailed experimental protocols for its characterization. The provided data and methodologies are intended to support further research and development efforts involving this important polypeptide antibiotic. A thorough understanding of these core attributes is critical for formulation development, quality control, and the design of new therapeutic applications.
References
- 1. Bacitracin [drugfuture.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. journals.asm.org [journals.asm.org]
- 6. famic.go.jp [famic.go.jp]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of Bacitracin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bacitracin A, the primary active component of the polypeptide antibiotic Bacitracin. A thorough understanding of its solubility in various solvents is critical for formulation development, analytical method design, and ensuring optimal therapeutic efficacy. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and visualizes key processes related to its mechanism of action and analytical workflow.
This compound: A Brief Overview
This compound is a cyclic polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis.[1] Its antibacterial activity is primarily directed against Gram-positive bacteria. The complex structure of this compound dictates its physicochemical properties, including its solubility, which is a crucial parameter for its handling and application in both research and pharmaceutical settings.
Solubility Profile of this compound
The solubility of this compound is significantly influenced by the polarity of the solvent. Generally, it exhibits higher solubility in polar protic solvents and is less soluble in non-polar organic solvents. It's important to note that much of the available literature pertains to the bacitracin complex, which is a mixture of several related polypeptides.[2] However, as this compound is the major component, these data provide a strong indication of its solubility characteristics.
Quantitative and Qualitative Solubility Data
The following table summarizes the solubility of this compound in a range of common laboratory solvents. The data has been compiled from various technical datasheets and scientific publications.
| Solvent | Type | Solubility | Quantitative Value (mg/mL) |
| Aqueous Solvents | |||
| Water | Polar Protic | Freely Soluble | ~50 - 137[2] |
| 1 N Hydrochloric Acid | Aqueous Acid | Soluble | 50[3] |
| Alcohols | |||
| Methanol | Polar Protic | Freely Soluble | ~150 |
| Ethanol | Polar Protic | Soluble | Freely soluble to ≤2 |
| n-Butanol | Polar Protic | Soluble | Data not available |
| Isopropanol | Polar Protic | Soluble | Data not available |
| Cyclohexanol | Polar Protic | Soluble | Data not available |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble / Soluble | 10 mM (~14.2 mg/mL) |
| Ketones | |||
| Acetone | Polar Aprotic | Practically Insoluble | Data not available |
| Cyclohexanone | Polar Aprotic | Slightly Soluble | Data not available |
| Ethers | |||
| Diethyl Ether | Non-polar | Practically Insoluble | Data not available |
| Aromatics | |||
| Benzene | Non-polar | Slightly Soluble | Data not available |
| Other Solvents | |||
| Pyridine | Polar Aprotic | Soluble | Data not available |
| Chloroform | Non-polar | Insoluble | Data not available |
Effect of pH on Solubility and Stability
The pH of aqueous solutions significantly impacts the stability of this compound, which in turn affects its solubility over time.
-
Optimal pH for Stability: this compound is most stable in the pH range of 5 to 7.
-
Acidic Conditions: It is relatively stable in acidic solutions.
-
Alkaline Conditions: this compound is rapidly inactivated in solutions with a pH greater than 9.
For solubility studies in aqueous media, it is recommended to use buffers within the pH 5-7 range to ensure the integrity of the molecule.
Experimental Protocols
This section provides a detailed methodology for determining the equilibrium solubility of this compound using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Selected solvent
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
HPLC Method for Quantification of this compound
A robust HPLC method is required for the accurate quantification of this compound in the saturated solutions.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Ammonium formate (B1220265) solution or a phosphate (B84403) buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient program is typically employed to ensure good separation of this compound from any potential impurities or degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Preparation of Standard Solutions and Calibration Curve:
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area of this compound. Plot a calibration curve of peak area versus concentration.
-
Linearity: Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.
Calculation of Solubility:
-
Inject the diluted supernatant sample into the HPLC system and determine the peak area for this compound.
-
Using the regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the original solvent. The result is typically expressed in mg/mL.
Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for solubility determination.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Solubility Determination.
References
The Core Mechanism of Bacitracin A on Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacitracin A, a cyclic polypeptide antibiotic, exhibits potent bactericidal activity against a narrow spectrum of Gram-positive bacteria.[1] Its primary mechanism of action is the targeted disruption of bacterial cell wall synthesis, a process vital for bacterial integrity and survival.[2][3] This technical guide provides a detailed examination of the molecular interactions, quantitative efficacy data, and key experimental protocols related to this compound's mechanism of action. The core of its activity lies in the formation of a stable ternary complex with a divalent metal ion and the lipid carrier C55-isoprenyl pyrophosphate (C55-PP), also known as bactoprenol (B83863) pyrophosphate.[4][5] This complexation effectively sequesters C55-PP, preventing its essential recycling and thereby halting the transport of peptidoglycan precursors across the cell membrane, leading to cell lysis.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of Gram-positive bacteria is maintained by a thick outer layer of peptidoglycan. The synthesis of this essential polymer is a complex process involving cytoplasmic precursor synthesis, membrane transport, and extracellular polymerization. This compound specifically targets the membrane transport stage of this pathway.
The Molecular Target: C55-Isoprenyl Pyrophosphate (C55-PP)
The key to this compound's activity is its interaction with C55-isoprenyl pyrophosphate (C55-PP), a lipid carrier molecule embedded in the bacterial cell membrane. C55-PP is responsible for transporting N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide precursors from the cytoplasm to the exterior of the cell where they are incorporated into the growing peptidoglycan chain.
Formation of a Ternary Complex
This compound's inhibitory action is contingent upon the presence of a divalent metal ion, with zinc (Zn²⁺) being the most potent, though others like manganese (Mn²⁺) and magnesium (Mg²⁺) can also facilitate this process. The antibiotic, the metal ion, and C55-PP form a stable 1:1:1 ternary complex. This complex formation is a critical step, as it effectively sequesters the C55-PP molecule.
Inhibition of Dephosphorylation and Recycling
Once the ternary complex is formed, the pyrophosphate group of C55-PP is sterically shielded. This prevents the enzyme pyrophosphatase from accessing its substrate and catalyzing the dephosphorylation of C55-PP to C55-isoprenyl phosphate (B84403) (C55-P). The regeneration of C55-P is the rate-limiting step in the lipid carrier cycle. Without it, the transport of new peptidoglycan precursors from the cytoplasm is halted. This disruption leads to the accumulation of precursors in the cytoplasm and a cessation of cell wall synthesis, ultimately causing the bacterial cell to lyse due to internal osmotic pressure.
Quantitative Data
The efficacy of this compound can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and binding affinities.
Minimum Inhibitory Concentration (MIC) Values
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes representative MIC values for this compound against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Multiple clinical isolates | 0.5 - >64 | |
| Staphylococcus aureus | USA300 lineage | ≥512 (Resistant) | |
| Streptococcus pyogenes | Not specified | 0.015 - 0.12 | |
| Enterococcus faecalis | vanA positive VREs | 8 | |
| Clostridium perfringens | c1261_A | >256 |
Note: MIC values can vary depending on the specific strain, testing methodology, and the presence of resistance mechanisms.
Binding Affinity
The strength of the interaction between this compound and its target can be measured by the dissociation constant (KD). A lower KD value indicates a stronger binding affinity.
| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |
| This compound, Zn²⁺, C55-PP | Isothermal Titration Calorimetry (ITC) | 25.5 ± 7.0 nM | |
| This compound, Mg²⁺, C55-isoprenyl pyrophosphate | Not specified | Association constant (K) = 10⁶ M⁻¹ |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Methodology:
-
Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Peptidoglycan Synthesis Inhibition Assay (Cell-Based)
This assay detects the accumulation of the peptidoglycan precursor UDP-MurNAc-pentapeptide within bacterial cells, which is indicative of cell wall synthesis inhibition.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
This compound
-
Lysing agent (e.g., lysostaphin)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Treatment: Bacterial cultures are grown to mid-log phase and then treated with varying concentrations of this compound.
-
Cell Lysis and Extraction: After a defined incubation period, the bacterial cells are harvested and lysed. The intracellular metabolites, including UDP-MurNAc-pentapeptide, are extracted using perchloric acid.
-
Quantification: The amount of accumulated UDP-MurNAc-pentapeptide in the cell extracts is quantified using HPLC.
-
Analysis: An increase in the intracellular concentration of UDP-MurNAc-pentapeptide in this compound-treated cells compared to untreated controls indicates inhibition of the cell wall synthesis pathway downstream of precursor synthesis.
Visualizations
Signaling Pathway of this compound Mechanism of Action
Caption: Signaling pathway of this compound's antibacterial mechanism.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for MIC determination by broth microdilution.
Logical Relationship of this compound's Antibacterial Action
Caption: Logical flow of this compound's bactericidal action.
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Architecture of Bacitracin A Synthesis: A Technical Guide to its Nonribosomal Peptide Assembly Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin, a potent antibiotic primarily effective against Gram-positive bacteria, has been a stalwart in topical therapeutic applications for decades. Its complex cyclic peptide structure is not a product of ribosomal translation but is instead assembled by a sophisticated enzymatic machinery known as a nonribosomal peptide synthetase (NRPS). This guide provides an in-depth technical exploration of the nonribosomal synthesis of Bacitracin A, the most bioactive component of the bacitracin complex. We will delve into the genetic blueprint, the modular enzymatic architecture, and the biochemical mechanisms that underpin the production of this important natural product by Bacillus licheniformis. This document is intended to serve as a comprehensive resource, offering detailed insights into the biosynthetic pathway, quantitative production data, and key experimental protocols for the study of this compound synthesis.
The Bacitracin Biosynthetic Gene Cluster
The genetic instructions for this compound synthesis are encoded within a dedicated biosynthetic gene cluster in the genome of Bacillus licheniformis. This cluster, approximately 45 kb in size, contains the core NRPS genes, as well as genes responsible for precursor supply, regulation, and self-resistance.[1]
The central players in this cluster are the bacA, bacB, and bacC genes, which encode the three large, multi-modular nonribosomal peptide synthetases responsible for the assembly of the dodecapeptide chain of this compound.[1][2] Flanking these core synthetase genes are other important open reading frames, including bacT, which encodes a putative thioesterase, and bacR and bacS, which form a two-component regulatory system involved in sensing and responding to bacitracin production levels.[1] Additionally, an ABC transporter system, encoded by the bcrABC operon, confers resistance to bacitracin by actively exporting the antibiotic out of the cell.[1]
The Nonribosomal Peptide Synthetase (NRPS) Machinery
The synthesis of this compound is carried out by a multi-enzyme complex composed of three synthetases: BacA, BacB, and BacC. These enzymes are organized into modules, with each module being responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[1][2] The arrangement of these modules follows a colinearity rule, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide product.
Each module is further subdivided into specialized domains that perform distinct catalytic functions:
-
Adenylation (A) Domain: This domain is the gatekeeper of substrate specificity. It selects the correct amino acid from the intracellular pool and activates it through an ATP-dependent process, forming an aminoacyl-adenylate intermediate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then covalently tethered to the T domain via a 4'-phosphopantetheinyl (4'-PP) cofactor. This flexible arm shuttles the substrate between the different catalytic domains of the module.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module.
-
Epimerization (E) Domain: this compound contains several D-amino acids, which are incorporated by the action of E domains. These domains catalyze the conversion of an L-amino acid, already attached to a T domain, into its D-enantiomer.
-
Thioesterase (TE) Domain: The final domain in the assembly line is the TE domain, which is responsible for releasing the fully assembled peptide chain from the NRPS machinery. In the case of this compound, the TE domain catalyzes an intramolecular cyclization reaction to form the characteristic cyclic heptapeptide (B1575542) ring structure.
The modular organization of the bacitracin synthetases is as follows:
-
BacA (598 kDa): Comprises five modules responsible for incorporating the first five amino acids of the linear peptide chain: L-Ile, L-Cys, L-Leu, D-Glu, and L-Ile.[1][2]
-
BacB (291 kDa): Contains two modules that add L-Lys and D-Orn to the growing peptide.[1][2]
-
BacC (723 kDa): The largest of the three synthetases, it consists of five modules that incorporate the final five amino acids: L-Ile, D-Phe, L-His, D-Asp, and L-Asn.[1][2]
The Biosynthetic Pathway of this compound
The synthesis of this compound is a sequential process that occurs on the surface of the BacA-BacB-BacC multi-enzyme complex. The process can be broken down into three main stages: initiation, elongation, and termination/cyclization.
References
An In-Depth Technical Guide to the Identification of the Bacitracin A Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification and characterization of the Bacitracin A gene cluster. It details the genetic organization, regulatory pathways, and the experimental methodologies employed in its study, offering a valuable resource for researchers in natural product discovery and antibiotic development.
Introduction to this compound
Bacitracin is a potent polypeptide antibiotic produced by certain strains of Bacillus licheniformis and Bacillus subtilis. First isolated in 1945 from the "Tracy I" strain of B. licheniformis (ATCC 10716), it is a mixture of related cyclic peptides. This compound is the most abundant and biologically active component of this mixture. Its antibacterial activity primarily targets Gram-positive bacteria by interfering with the dephosphorylation of C₅₅-isoprenyl pyrophosphate, a lipid carrier molecule essential for the transport of peptidoglycan precursors across the cell membrane, thereby inhibiting cell wall synthesis. Due to its nephrotoxicity when administered systemically, bacitracin is predominantly used in topical preparations.
The biosynthesis of bacitracin is a complex process that does not involve ribosomes. Instead, it is synthesized by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The genetic blueprint for this machinery is encoded within a dedicated gene cluster.
The this compound Gene Cluster (bac Operon)
The this compound biosynthesis gene cluster, located on the chromosome of Bacillus licheniformis ATCC 10716, is approximately 50 kb in size. This operon, designated as the bac operon, is comprised of a series of genes responsible for the synthesis, regulation, and transport of bacitracin.
Genetic Organization
The core of the bacitracin gene cluster consists of three large open reading frames encoding the non-ribosomal peptide synthetases (NRPSs), a thioesterase, and a two-component regulatory system.
Table 1: Quantitative Data of the this compound Gene Cluster in Bacillus licheniformis ATCC 10716
| Gene Name | Protein Product | Protein Size (kDa) | Function |
| bacA | Bacitracin Synthetase 1 (BA1) | 598 | Activates and incorporates the first five amino acids |
| bacB | Bacitracin Synthetase 2 (BA2) | 297 | Activates and incorporates the next two amino acids |
| bacC | Bacitracin Synthetase 3 (BA3) | 723 | Activates and incorporates the final five amino acids and facilitates cyclization |
| bacT | Thioesterase (TEII) | - | Putative role in editing and release of the peptide chain |
| bacR | Response Regulator | - | Part of the two-component system regulating bacitracin resistance |
| bacS | Sensor Kinase | - | Part of the two-component system regulating bacitracin resistance |
Note: Detailed gene sizes in base pairs and amino acid counts are subject to variation based on specific genomic annotation versions. The provided protein sizes are based on early characterization studies.
Regulatory Network
The biosynthesis of bacitracin is tightly regulated to coordinate with the physiological state of the cell. A key regulatory mechanism involves a feedback loop between the global transcription factors Spo0A and AbrB.
-
Spo0A: This master regulator of sporulation positively influences bacitracin production. It achieves this by repressing the expression of abrB.
-
AbrB: This transition state regulator acts as a repressor, directly binding to the promoter region of the bacABC operon to inhibit the transcription of the bacitracin synthetase genes.
This regulatory cascade ensures that bacitracin production is linked to the onset of the stationary phase and sporulation, a common feature for secondary metabolite synthesis in bacilli.
Experimental Protocols for Gene Cluster Identification
The identification and characterization of the bacitracin gene cluster have been accomplished through a combination of genetic and biochemical techniques.
Genomic Library Construction and Screening
A common initial step is the creation of a genomic library of the producing organism, B. licheniformis ATCC 10716. Due to the large size of NRPS gene clusters, a Bacterial Artificial Chromosome (BAC) library is often employed.
Protocol: BAC Library Construction from Bacillus licheniformis
-
High-Molecular-Weight (HMW) DNA Isolation:
-
Culture B. licheniformis to the late logarithmic phase.
-
Harvest cells and embed them in agarose (B213101) plugs to protect the DNA from shearing.
-
Lyse the cells within the plugs using lysozyme (B549824) and proteinase K.
-
Wash the plugs extensively to remove cellular debris, leaving purified HMW genomic DNA within the agarose matrix.
-
-
Partial Restriction Digestion:
-
Partially digest the HMW DNA with a suitable restriction enzyme (e.g., HindIII, BamHI, or EcoRI) to generate large DNA fragments. The goal is to obtain a majority of fragments in the 100-300 kb range.
-
Determine the optimal enzyme concentration and digestion time through pilot experiments.
-
-
Size Selection of DNA Fragments:
-
Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE).
-
Excise the gel slice containing DNA fragments of the desired size range.
-
Extract the DNA from the agarose gel slice.
-
-
Ligation into BAC Vector:
-
Ligate the size-selected DNA fragments into a linearized and dephosphorylated BAC vector (e.g., pBeloBAC11).
-
Use T4 DNA ligase for the ligation reaction.
-
-
Transformation into E. coli :
-
Transform the ligation mixture into a suitable electrocompetent E. coli host strain.
-
Plate the transformed cells on selective medium (e.g., LB agar (B569324) with chloramphenicol, the resistance marker for many BAC vectors).
-
-
Library Screening:
-
Screen the resulting clones for the presence of the bacitracin synthetase genes using probes derived from conserved regions of known NRPS genes or by PCR using specific primers.
-
Gene Knockout by Homologous Recombination
To confirm the function of the identified gene cluster, targeted gene knockout experiments are performed. This involves replacing a specific gene with a selectable marker via homologous recombination.
Protocol: Gene Knockout in Bacillus licheniformis
-
Construction of the Knockout Cassette:
-
Amplify the upstream and downstream flanking regions (homology arms, typically 500-1000 bp) of the target gene (e.g., bacB) from B. licheniformis genomic DNA using PCR.
-
Amplify a selectable marker gene, such as an antibiotic resistance cassette (e.g., erythromycin (B1671065) resistance).
-
Assemble the three fragments (upstream arm - resistance cassette - downstream arm) using overlap extension PCR or Gibson assembly.
-
-
Transformation:
-
Transform the linear knockout cassette into competent B. licheniformis cells. Natural competence can be induced, or electroporation can be used.
-
Plate the transformed cells on a selective medium containing the appropriate antibiotic.
-
-
Verification of Double Crossover Event:
-
Screen the resulting antibiotic-resistant colonies by PCR to confirm the replacement of the target gene with the resistance cassette. Use primers that anneal outside the homology arms and within the resistance cassette.
-
Further confirmation can be obtained through Southern blot analysis.
-
-
Phenotypic Analysis:
-
Analyze the knockout mutant for the loss of bacitracin production using methods such as bioassays or HPLC.
-
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound production.
Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Culture the wild-type and mutant B. licheniformis strains under appropriate conditions.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: A suitable buffer, such as 0.05 M phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway of Bacitracin Biosynthesis Regulation
Caption: Regulatory cascade of this compound biosynthesis.
Experimental Workflow for Bacitracin Gene Cluster Identification
An In-depth Technical Guide to the Crystal Structure Analysis of Bacitracin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Bacitracin A, a potent polypeptide antibiotic. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular basis of this compound's antimicrobial activity and its potential for future drug design. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the critical molecular interactions and mechanisms of action.
Introduction
This compound is the primary active component of the bacitracin complex, a mixture of cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis. It exhibits potent bactericidal activity, particularly against Gram-positive bacteria, by interfering with the synthesis of the bacterial cell wall. The molecular target of this compound is undecaprenyl pyrophosphate (C₅₅-PP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-PP, this compound effectively halts the cell wall synthesis process, leading to cell lysis and death.[1][2]
The elucidation of the three-dimensional structure of this compound in complex with its target has been a significant milestone in understanding its mechanism of action at a molecular level. This guide focuses on the high-resolution crystal structure of a ternary complex of this compound, a zinc ion (Zn²⁺), and a ligand mimic of undecaprenyl pyrophosphate, geranyl pyrophosphate.[3]
Crystallographic Data of this compound Ternary Complex
The crystal structure of the this compound-Zn²⁺-geranyl pyrophosphate ternary complex was determined at a resolution of 1.10 Å.[3] The high quality of this structure provides detailed insights into the atomic interactions crucial for its biological activity. The relevant crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Data Collection Statistics
| Parameter | Value |
| PDB ID | 4K7T[4] |
| Resolution (Å) | 1.10 |
| Space Group | P 62 |
| Unit Cell Dimensions | |
| a (Å) | 35.98 |
| b (Å) | 35.98 |
| c (Å) | 16.12 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 120.00 |
| Data Collection | |
| Wavelength (Å) | 0.98 |
| Temperature (K) | 100 |
| Completeness (%) | 99.9 |
| Redundancy | 10.6 |
Table 2: Refinement Statistics
| Parameter | Value |
| R-work | 0.127 |
| R-free | 0.149 |
| RMSD | |
| Bond lengths (Å) | 0.008 |
| Bond angles (°) | 2.051 |
Experimental Protocols
The determination of the crystal structure of the this compound ternary complex involved several key experimental steps, from sample preparation and crystallization to X-ray diffraction data collection and structure refinement.
Sample Preparation and Crystallization
-
Preparation of the Ternary Complex : The ternary complex was formed by mixing this compound, zinc acetate (B1210297), and geranyl pyrophosphate in a buffered solution. The final solution contained 5 mg/mL of the complex in 5 mM HEPES buffer at pH 7.5, with 7 mM zinc acetate and 10 mM sodium citrate.
-
Crystallization : Crystals of the ternary complex were obtained using the microbatch-under-oil method. A 0.5 µL aliquot of the complex solution was mixed with 0.5 µL of a precipitant solution containing 20% (w/v) PEG-2000 in 0.1 M sodium acetate at pH 6.5. The crystallization was carried out at 291 K.
X-ray Diffraction Data Collection and Processing
-
Cryoprotection : Prior to data collection, the crystals were cryoprotected to prevent damage from ice crystal formation at cryogenic temperatures. This was achieved by briefly soaking the crystals in a solution containing 3 parts glycerol (B35011) and 7 parts of the precipitant solution. The crystals were then flash-cooled by plunging them into liquid nitrogen.
-
Data Collection : Single-wavelength anomalous dispersion (SAD) data were collected at the National Synchrotron Light Source (NSLS) beamline X6A. The data were collected at a temperature of 100 K using an ADSC Quantum 270 CCD detector.
-
Data Processing and Structure Determination : The collected diffraction data were processed using the XDS software package and scaled with XSCALE. The structure was solved using the SAD method with the PHENIX software suite. The initial model was then refined using PHENIX (version 1.8.1_1168).
Visualization of Pathways and Workflows
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's primary mechanism of action is the disruption of the peptidoglycan synthesis cycle by sequestering undecaprenyl pyrophosphate (C₅₅-PP), the lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane. This sequestration prevents the dephosphorylation of C₅₅-PP to its active monophosphate form (C₅₅-P), thereby halting the cycle.
Caption: Mechanism of this compound inhibition of the peptidoglycan synthesis cycle.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of the this compound ternary complex follows a logical progression from sample preparation to the final refined structure.
Caption: Experimental workflow for the crystal structure determination of the this compound ternary complex.
References
- 1. A genetic screen to identify factors affected by undecaprenyl phosphate recycling uncovers novel connections to morphogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00004k7t [wwpdb.org]
Spectroscopic Characterization of Bacitracin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the principal active component of the polypeptide antibiotic complex, Bacitracin, produced by strains of Bacillus subtilis and Bacillus licheniformis. Its potent activity against a range of Gram-positive bacteria has cemented its role in topical pharmaceutical preparations. The complex cyclic peptide structure of this compound necessitates a multi-faceted analytical approach for comprehensive characterization. This technical guide provides an in-depth overview of the spectroscopic techniques utilized to elucidate the structure, purity, and conformational dynamics of this compound.
This guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD) in the analysis of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key concepts are provided to aid researchers in their understanding and application of these powerful analytical tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformation of this compound in solution. 1H NMR studies have been instrumental in assigning the complex proton resonances and understanding the folding of the peptide backbone.
Quantitative NMR Data
| Parameter | Description | Observed Values (ppm) | Reference |
| 1H Chemical Shifts | Key proton resonances in DMSO-d6 | δa 0.82 ppm (-CH2CH3), δb 6.63 ppm (proton "b" on the thiazole (B1198619) moiety), δc 7.54 ppm (-NH2) | [1] |
| Conformational Insights | A region of residues 1-6 is folded over the cyclic ring, bringing the thiazoline (B8809763) ring and Glu4 and His10 in proximity to each other, which is crucial for metal coordination. | - | [2][3] |
| Metal Binding | The binding of Co(II) is mediated through the His-10 imidazole (B134444) ring Nε, the thiazoline nitrogen, and the monodentate Glu-4 carboxylate. The free amine of Ile-1 does not participate in Co(II) binding. | - | [4] |
Experimental Protocol: 1H NMR of this compound
This protocol outlines the general steps for acquiring a 1H NMR spectrum of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
Reagents:
-
This compound standard
-
Deuterated solvent (e.g., DMSO-d6 or D2O)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent to a final concentration of 1-5 mg/mL. Add a small amount of TMS if required.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field. Set the desired temperature for the experiment.
-
Data Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. A presaturation sequence can be used to suppress the residual solvent signal if working in D2O.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and reference the chemical shifts to the internal standard or the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight, confirming the amino acid sequence, and identifying impurities and degradation products of this compound.
Quantitative Mass Spectrometry Data
| Parameter | Description | Observed Values (m/z) | Reference |
| Molecular Ion ([M+H]+) | Protonated molecular ion of this compound | 1422.7175 | [5] |
| Fragment Ions | Characteristic fragment ions of this compound | m/z 1112 (loss of glutamic acid and leucine), m/z 869 (cyclic polypeptide ring) |
Experimental Protocol: LC-MS/MS of this compound
This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
A C18 reversed-phase column (e.g., LiChrospher RP-18, 250 mm x 4.6 mm, 5 µm)
-
A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.
Reagents:
-
This compound standard
-
Mobile Phase A: 0.2% Ammonium acetate (B1210297) in water
-
Mobile Phase B: Methanol
-
Sample solvent: Methanol/water mixture
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample solvent to a concentration of approximately 2 mg/mL. Filter the sample through a 0.45 µm membrane filter.
-
Chromatographic Separation:
-
Set the column temperature (e.g., 30°C).
-
Use a gradient elution program, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a set time to separate the components.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength to 254 nm for UV detection.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, drying gas temperature, nebulizer pressure).
-
Acquire full scan mass spectra to identify the precursor ions of this compound and related substances.
-
Perform tandem MS (MS/MS) on the precursor ions to obtain fragmentation patterns for structural elucidation. Set the collision energy appropriately (e.g., fixed at 40 V).
-
-
Data Analysis: Analyze the obtained mass spectra to determine the molecular weights and identify the characteristic fragment ions of this compound and any impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for the quantification of this compound, often used in quality control settings. The absorbance is typically measured on the derivatized molecule to enhance sensitivity and specificity.
Quantitative UV-Vis Data (Dabsyl Chloride Derivatization)
| Parameter | Description | Value | Reference |
| λmax | Wavelength of maximum absorbance of the dabsyl-Bacitracin A derivative | 474 nm | |
| Linear Range | Concentration range over which the absorbance is proportional to the concentration | 2x10-6 to 2x10-5 mol/dm3 | |
| Correlation Coefficient (r) | A measure of the linearity of the calibration curve | 0.9972 | |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected | 1.08x10-10 mol/dm3 | |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy | 3.28x10-10 mol/dm3 |
Experimental Protocol: UV-Vis Spectrophotometry with Dabsyl Chloride Derivatization
This protocol is based on the derivatization of this compound with dabsyl chloride for colorimetric quantification.
Instrumentation:
-
UV-Vis Spectrophotometer
-
10 mm quartz cuvettes
-
Water bath
Reagents:
-
This compound standard
-
Dabsyl chloride (DBS) solution (1x10-3 mol/dm3)
-
Carbonate buffer (pH 9.0)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in carbonate buffer (pH 9.0) within the desired concentration range.
-
Derivatization:
-
To a fixed volume of each standard and sample solution (e.g., 0.06 mL of 1x10-3 mol/dm3 this compound), add a specific volume of dabsyl chloride solution (e.g., 0.6 mL of 1x10-3 mol/dm3).
-
Heat the mixture in a water bath at 70°C for 15 minutes.
-
Cool the solutions to room temperature.
-
Dilute the solutions to a final volume with acetone (e.g., to 5.0 cm3).
-
-
Measurement:
-
Set the spectrophotometer to measure the absorbance at 474 nm.
-
Use a blank solution (prepared in the same way but without this compound) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Circular Dichroism (CD) Spectroscopy
Application to this compound
CD spectroscopy can provide valuable information about the secondary structural elements of this compound, such as β-turns and random coil regions. Furthermore, conformational changes induced by the binding of divalent metal ions, which are crucial for its biological activity, can be monitored by observing changes in the CD spectrum.
Experimental Protocol: General Circular Dichroism of a Peptide
The following is a general protocol for acquiring a CD spectrum of a peptide like this compound.
Instrumentation:
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
Nitrogen source for purging the instrument
Reagents:
-
This compound sample
-
A suitable buffer with low absorbance in the far-UV region (e.g., phosphate (B84403) buffer)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen buffer at a concentration of approximately 0.1-0.2 mg/mL. The solution must be clear and free of any particulates.
-
Instrument Setup:
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the desired temperature.
-
Record a baseline spectrum of the buffer in the same cuvette.
-
-
Data Acquisition:
-
Record the CD spectrum of the this compound sample over the desired wavelength range (e.g., 190-260 nm for secondary structure analysis).
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data to molar ellipticity [θ].
-
Analyze the spectrum to estimate the secondary structure content using deconvolution algorithms.
-
Visualizations
Mechanism of Action of this compound
This compound exerts its antibacterial effect by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the bacterial cell membrane.
Caption: Mechanism of action of this compound.
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a this compound sample.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multifaceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides detailed insights into its three-dimensional structure and conformation in solution. Mass spectrometry is crucial for confirming its molecular weight, amino acid sequence, and identifying related substances. UV-Vis spectroscopy offers a rapid and reliable method for quantification. Although specific data is limited in the literature, Circular Dichroism remains a valuable tool for assessing the secondary structure and conformational dynamics, particularly in the context of its interaction with metal ions. The integrated data from these techniques provides a comprehensive understanding of the physicochemical properties of this compound, which is essential for its development, quality control, and clinical application.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total structures and antimicrobial activity of bacitracin minor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H NMR study on the conformation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Total structures and antimicrobial activity of bacitracin minor components. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Robust HPLC Method for the Purity Analysis of Bacitracin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin is a complex polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis. The commercial product is a mixture of several structurally related polypeptides, with Bacitracin A being the major and most therapeutically active component.[1] Due to the potential for impurities and degradation products, regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent purity requirements for bacitracin.[1]
A significant challenge in the analytical chemistry of bacitracin is its propensity to chelate with metal ions, which can be present in the HPLC system.[2][3] This interaction can lead to poor peak shapes, inaccurate quantification, and low recovery of this compound. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The method incorporates the use of a chelating agent, edetate disodium (B8443419) (EDTA), to mitigate the effects of metal chelation and ensure accurate and reproducible results. This method is capable of separating this compound from its principal related substances, including Bacitracin B1, B2, B3, and the degradation product Bacitracin F.
Experimental Protocol
This protocol provides a step-by-step guide for the purity analysis of this compound using HPLC.
Materials and Reagents
-
Bacitracin Reference Standard (e.g., USP Bacitracin RS)
-
Bacitracin sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate, Monobasic (ACS grade)
-
Potassium Phosphate, Dibasic (ACS grade)
-
Edetate Disodium (EDTA) (ACS grade)
-
Orthophosphoric Acid or Sodium Hydroxide for pH adjustment
-
Water, HPLC grade
Instrumentation and Chromatographic Conditions
A gradient-capable HPLC system equipped with a UV detector is required. The recommended chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM Ammonium (B1175870) Formate (B1220265), pH 4.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
Sample Diluent (EDTA Solution): Prepare a 40 g/L solution of edetate disodium in water. Adjust the pH to 7.0 with sodium hydroxide.
Mobile Phase A (50 mM Ammonium Formate, pH 4.0): Dissolve an appropriate amount of ammonium formate in HPLC grade water to make a 50 mM solution. Adjust the pH to 4.0 with formic acid. Filter and degas before use.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas before use.
Standard Solution: Accurately weigh about 20 mg of Bacitracin Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to obtain a final concentration of approximately 2.0 mg/mL.
Sample Solution: Accurately weigh about 20 mg of the Bacitracin sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to obtain a final concentration of approximately 2.0 mg/mL.
Gradient Program
A typical gradient elution program for the separation of bacitracin components is provided below. This may require optimization based on the specific column and HPLC system used.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 30 | 60 | 40 |
| 35 | 60 | 40 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor for this compound peak | Not more than 2.0 |
| Theoretical Plates for this compound peak | Not less than 2000 |
| Repeatability (RSD of 5 replicate injections) | Not more than 2.0% for the this compound peak area |
| Resolution | The resolution between the this compound peak and the nearest eluting peak should be not less than 1.5. |
Analysis and Calculation
Inject the Sample Solution and record the chromatogram. The purity of this compound is determined by the area percent method. The percentage of this compound and other components is calculated from the peak areas in the chromatogram of the Sample Solution.
Experimental Workflow and Data Analysis
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound Purity Analysis by HPLC.
Logical Relationship of Key Method Parameters
The development of a robust HPLC method for this compound involves the careful consideration of several interconnected parameters. The diagram below illustrates the logical relationships between these critical factors.
Caption: Key Parameter Relationships in HPLC Method Development.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The incorporation of EDTA in the sample diluent is a critical step to ensure accurate and reproducible results by mitigating the effects of metal chelation. This method is suitable for quality control and stability testing of bacitracin in pharmaceutical development and manufacturing.
References
Quantitative Analysis of Bacitracin A using LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the primary active component of the polypeptide antibiotic Bacitracin, produced by strains of Bacillus subtilis and Bacillus licheniformis. It is widely used in both human and veterinary medicine for its potent activity against Gram-positive bacteria. Due to its complex structure and the presence of closely related polypeptides, a highly selective and sensitive analytical method is required for accurate quantification in various matrices such as pharmaceutical formulations, animal tissues, and feed. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique that offers high specificity and sensitivity.
Principle
This method utilizes reversed-phase liquid chromatography to separate this compound from other components in the sample matrix. The separated analyte is then introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves selecting the precursor ion of this compound and monitoring its specific product ions. This highly selective detection method minimizes matrix interference and allows for accurate and precise quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix.
Protocol 1: Pharmaceutical Formulations [1]
-
Accurately weigh approximately 20 mg of the bacitracin test drug.[1]
-
Transfer the sample to a 10 mL volumetric flask.[1]
-
Add 6 mL of methanol (B129727) to dissolve the sample.[1]
-
Dilute to the mark with a buffer solution (e.g., 0.2% ammonium (B1175870) acetate).[1]
-
Sonicate the solution for 5 minutes to ensure complete dissolution.[1]
-
Filter the solution through a 0.45 µm membrane filter before LC-MS analysis.[1]
Protocol 2: Animal Tissues (Muscle, Liver, Kidney) [2]
-
Homogenize the tissue sample with acidic methanol/water.[2]
-
Centrifuge the homogenate to separate the supernatant.[2]
-
Dilute the supernatant with water.[2]
-
Load the diluted supernatant onto a conditioned C18 Solid Phase Extraction (SPE) cartridge.[2][3]
-
Wash the SPE cartridge to remove interferences.
-
Elute this compound with methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][3]
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.[2][3]
Protocol 3: Milk and Eggs [3]
-
For milk, use a measured volume. For eggs, homogenize the sample after removing the shell.
-
Add an extraction solution of acetonitrile (B52724)/water/25% ammonia (B1221849) solution (80/10/10, v/v/v).[3]
-
Centrifuge the mixture and collect the supernatant.[3]
-
Evaporate the supernatant to dryness.[3]
-
Reconstitute the residue in a mixture of 1% formic acid in water/1% formic acid in acetonitrile (95/5, v/v).[3]
-
Centrifuge and filter the reconstituted sample through a 0.22 μm PVDF syringe filter before analysis.[3]
Protocol 4: Animal Feed [4][5]
-
Mix the feed sample with C18 material (Matrix Solid-Phase Dispersion).[4]
-
Pack the mixture into a column.
-
Wash the column with water and a water-methanol mixture.[4]
-
Elute this compound with 0.2% formic acid in methanol.[4]
-
Dry the eluate under nitrogen.[4]
-
Reconstitute the residue in 0.1% formic acid in water for analysis.[4]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and matrix.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., Waters Peptide BEH C18, LiChrospher RP-18)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[4] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B (e.g., 10%), increasing to a higher percentage (e.g., 75%) to elute this compound, followed by a re-equilibration step.[1][4] |
| Flow Rate | 0.2 - 1.0 mL/min[1][4] |
| Injection Volume | 10 µL[1][4] |
| Column Temperature | 30 - 40 °C[1][4] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][3] |
| Precursor Ion ([M+3H]³⁺) | m/z 475[3][7][8] |
| Product Ions (Quantification/Confirmation) | m/z 199, m/z 669.8, m/z 670[7][8] |
| Spray Voltage | ~4.0 kV[1][6] |
| Heated Capillary Temperature | ~350 °C[1][6] |
| Sheath and Auxiliary Gas | Nitrogen[1][6] |
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for this compound analysis.
Table 1: Linearity and Range
| Matrix | Linear Range (µg/kg or ng/g) | Correlation Coefficient (r²) | Reference |
| Animal Muscle, Milk, Eggs | 10 - 1000 | > 0.99 | [3] |
| Pork Tissues | Not Specified | > 0.995 | [2] |
| Animal Feed | 0.01 - 1.0 mg/L (in solution) | > 0.9980 | [5] |
Table 2: Recovery and Precision
| Matrix | Spiked Concentration (µg/kg) | Recovery (%) | Repeatability (RSD %) | Within-Lab Reproducibility (RSD %) | Reference |
| Animal Muscle, Milk, Eggs | Not Specified | 70 - 99 | < 13 | < 15 | [3] |
| Pork Tissues | Three levels | 82.8 - 101.2 | < 10 (Intra-day) | < 10 (Inter-day) | [2] |
| Animal Feed | Not Specified | 80.7 - 108.4 | < 15.7 | Not Specified | [5] |
| Milk and Animal Tissues | 2/5 of MRL | 90.9 - 104 (Intra-day) | < 6.5 | < 9.1 | [8] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (µg/kg) | LOQ (µg/kg or ng/g) | Reference |
| Pork Tissues | Not Specified | 100 ng/g | [2] |
| Animal Feed | Not Specified | 25 | [4] |
| Animal Feed | Not Specified | 7.2 - 20 | [5] |
| Milk and Animal Tissues | 10 - 47 | 0.01 ppm | [7][8] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimal conditions for determination of bacitracin, bacitracin zinc and bacitracin methylene disalicylate in animal feed by ultra-performance liquid tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Detection of residual this compound, colistin A, and colistin B in milk and animal tissues by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bacitracin A for Protein Disulfide Isomerase (PDI) Inhibition Assay
For Research Use Only.
Introduction
Protein disulfide isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER) where it catalyzes the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins. This process is essential for proper protein folding and function. Beyond its role in protein folding, PDI is also implicated in various other cellular processes and has been identified as a potential therapeutic target in diseases such as cancer and thrombosis.
Bacitracin A, a cyclic polypeptide antibiotic, is a widely used inhibitor of PDI. While not entirely specific, it serves as a valuable tool for studying the roles of PDI in cellular pathways. Commercial bacitracin is a mixture of at least 22 structurally related peptides, with this compound being a major component.[1] Bacitracin inhibits the reductive activity of PDI by forming a disulfide bond with free cysteine residues within the substrate-binding domain of the enzyme.[1] This application note provides a detailed protocol for utilizing this compound in a PDI inhibition assay based on the reduction of insulin (B600854).
Principle of the Assay
The PDI inhibition assay described here is a turbidimetric assay that measures the reductive activity of PDI. PDI catalyzes the reduction of disulfide bonds in insulin in the presence of a reducing agent, such as dithiothreitol (B142953) (DTT). The reduction of insulin's inter-chain disulfide bonds leads to the aggregation of its B-chain, which can be monitored by measuring the increase in turbidity at 650 nm. In the presence of an inhibitor like this compound, the catalytic activity of PDI is diminished, resulting in a decreased rate of insulin aggregation.
Data Presentation
The inhibitory activity of Bacitracin and its analogs on PDI is typically quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for various bacitracin analogs obtained from insulin aggregation assays.
| Compound | IC50 (µM) |
| This compound | ~150-200 |
| Bacitracin B | 1050 |
| Bacitracin F | 20 |
| Bacitracin H | Not specified, but noted as more effective than A and B |
Note: The IC50 value for commercial Bacitracin (a mixture) is approximately 150-200 µM in insulin reductase assays.[2] The potency of individual analogs can vary significantly.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the PDI inhibition assay using this compound.
PDI in the Unfolded Protein Response (UPR) Signaling Pathway
Caption: Role of PDI in the PERK branch of the Unfolded Protein Response.
Experimental Protocols
Materials and Reagents
-
Human recombinant PDI (e.g., Sigma-Aldrich, Cat. No. SRP6345)
-
This compound (or a high-purity mixture)
-
Insulin from bovine pancreas (e.g., Sigma-Aldrich, Cat. No. I5500)
-
Dithiothreitol (DTT)
-
Sodium Phosphate (B84403) Buffer (100 mM, pH 7.0)
-
EDTA (2 mM)
-
96-well microplate, clear flat bottom
-
Microplate reader capable of measuring absorbance at 650 nm with kinetic reading capabilities
Preparation of Reagents
-
PDI Stock Solution: Prepare a stock solution of PDI in 100 mM sodium phosphate buffer, pH 7.0. The final concentration in the assay will be approximately 60 nM.
-
Insulin Stock Solution: Prepare a 10 mg/mL stock solution of insulin in 50 mM Tris-HCl, pH 7.5. This can be stored in aliquots at -20°C. Immediately before use, dilute the stock to the final working concentration in 100 mM sodium phosphate buffer, pH 7.0. The final concentration in the assay will be approximately 0.4 µM.
-
DTT Solution: Prepare a fresh 100 mM stock solution of DTT in deionized water. The final concentration in the assay will be 0.3 mM.
-
This compound Solutions: Prepare a stock solution of this compound in deionized water. Perform serial dilutions to obtain a range of concentrations to determine the IC50 value (e.g., from 1 µM to 1 mM).
Assay Procedure
-
To each well of a 96-well microplate, add the following in the specified order:
-
100 mM Sodium Phosphate Buffer, pH 7.0, with 2 mM EDTA
-
PDI solution to a final concentration of 60 nM.
-
This compound at various concentrations or vehicle control (deionized water).
-
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature.
-
Add the insulin solution to each well to a final concentration of 0.4 µM.
-
Initiate the reaction by adding DTT to each well to a final concentration of 0.3 mM.
-
Immediately place the microplate in a plate reader pre-set to 25°C.
-
Measure the absorbance at 650 nm every minute for 30-60 minutes.
Data Analysis
-
For each concentration of this compound, plot the absorbance at 650 nm as a function of time.
-
Determine the initial rate of the reaction (V₀) for each concentration by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of PDI inhibition for each this compound concentration using the following formula:
% Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Troubleshooting
-
High background absorbance: Ensure the insulin solution is fully dissolved and free of precipitates before starting the assay.
-
No or low signal: Verify the activity of the PDI enzyme. Ensure DTT is freshly prepared.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Maintain a constant temperature throughout the assay.
Concluding Remarks
This protocol provides a robust method for assessing the inhibitory effect of this compound on the reductive activity of PDI. It is important to note that Bacitracin is not a specific inhibitor of PDI and may affect other thiol isomerases and molecular chaperones.[3] Therefore, results obtained using this compound should be interpreted with caution and, where possible, confirmed with other, more specific PDI inhibitors.
References
- 1. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacitracin A in Cell-Based Assays for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the primary active component of the polypeptide antibiotic complex produced by Bacillus subtilis and Bacillus licheniformis. It exhibits potent bactericidal activity, particularly against Gram-positive bacteria, by interfering with a crucial step in cell wall biosynthesis.[1][2] Due to its mechanism of action, this compound is a valuable tool in antibacterial research and a component of topical therapeutic formulations. These application notes provide detailed protocols for assessing the antibacterial activity of this compound using both standard and advanced cell-based assays.
Mechanism of Action
This compound's antibacterial effect stems from its ability to inhibit the dephosphorylation of C₅₅-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate).[3][4] This lipid carrier is essential for transporting peptidoglycan precursors (N-acetylmuramic acid and N-acetylglucosamine) across the bacterial cell membrane to the site of cell wall synthesis. By binding to C₅₅-isoprenyl pyrophosphate in a complex with a divalent metal ion (like Zn²⁺), this compound effectively traps the carrier in its pyrophosphate form, preventing its recycling.[2][5] This halt in the peptidoglycan precursor transport leads to the cessation of cell wall synthesis, ultimately resulting in cell lysis and death due to internal osmotic pressure.[1][3]
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of clinically relevant bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 32 - >4,096 | [6][7] |
| Staphylococcus aureus | USA300 | ≥512 | [6][7] |
| Streptococcus pyogenes | Clinical Isolates | 1 - 16 | [8] |
| Streptococcus pyogenes | Bacitracin-resistant | >256 | [8] |
| Clostridium difficile | Clinical Isolates | Varies | [9][10] |
Note: MIC values can vary depending on the specific strain, testing methodology, and the potency of the this compound batch.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Target bacterial strain
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted this compound solution. c. Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of CAMHB).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of the target bacterium on an appropriate agar (B569324) plate, select several isolated colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to the sterility control well.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cell-Based Assay for Intracellular Antibacterial Activity (Gentamicin Protection Assay)
This protocol is designed to assess the ability of this compound to kill bacteria that have been internalized by mammalian cells. A gentamicin (B1671437) protection assay is employed to eliminate extracellular bacteria.
Materials:
-
Mammalian cell line (e.g., HeLa, fibroblasts, or macrophages)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Staphylococcus aureus or other relevant bacterial strain
-
This compound
-
Gentamicin
-
Sterile PBS
-
Trypsin-EDTA
-
Sterile water with 0.1% Triton X-100 for cell lysis
-
Tryptic Soy Agar (TSA) plates
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: a. The day before the assay, seed the mammalian cells into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. b. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Bacterial Inoculum Preparation: a. Grow the bacterial strain overnight in an appropriate broth. b. On the day of the assay, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase. c. Wash the bacteria with sterile PBS and resuspend in the mammalian cell culture medium without antibiotics.
-
Infection of Mammalian Cells: a. Wash the confluent mammalian cell monolayer with sterile PBS. b. Add the bacterial suspension to the cells at a multiplicity of infection (MOI) of 10:1 (bacteria to mammalian cells). c. Incubate for 1-2 hours at 37°C in a 5% CO₂ atmosphere to allow for bacterial internalization.
-
Elimination of Extracellular Bacteria: a. After the infection period, aspirate the medium and wash the cells three times with sterile PBS to remove non-adherent bacteria. b. Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to each well. c. Incubate for 1 hour at 37°C to kill all extracellular bacteria.
-
This compound Treatment: a. Aspirate the gentamicin-containing medium and wash the cells once with sterile PBS. b. Add fresh cell culture medium containing various concentrations of this compound to the wells. Include a control well with medium only (no antibiotic). c. Incubate for the desired treatment period (e.g., 2, 4, or 6 hours).
-
Quantification of Intracellular Bacteria: a. After the this compound treatment, wash the cells three times with sterile PBS. b. Lyse the mammalian cells by adding 200 µL of sterile water containing 0.1% Triton X-100 to each well and incubating for 10 minutes. c. Perform serial dilutions of the cell lysate in sterile PBS. d. Plate the dilutions onto TSA plates and incubate overnight at 37°C. e. Count the number of colony-forming units (CFUs) on the plates to determine the number of viable intracellular bacteria.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound on the mammalian host cells to ensure that any observed reduction in intracellular bacteria is not due to host cell death.
Materials:
-
Mammalian cell line
-
Cell culture medium with FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: a. Seed mammalian cells into a 96-well plate at an appropriate density and incubate overnight.
-
Treatment with this compound: a. The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells. b. Incubate for the same duration as the intracellular activity assay (e.g., 24 hours).
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. b. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control.
Logical Relationships in Experimental Design
The successful application of this compound in cell-based assays requires a logical progression of experiments to ensure the data is interpretable and meaningful.
By following these detailed protocols and considering the logical relationships between experimental steps, researchers can effectively utilize this compound in cell-based assays to gain valuable insights into its antibacterial activity in a physiologically relevant context.
References
- 1. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Bacitracin - Wikipedia [en.wikipedia.org]
- 6. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral bacitracin vs vancomycin therapy for Clostridium difficile-induced diarrhea. A randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacitracin treatment of antibiotic-associated colitis and diarrhea caused by Clostridium difficile toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Bacitracin A: Application Notes and Protocols
Introduction
Bacitracin A is the primary active component of bacitracin, a polypeptide antibiotic complex produced by Bacillus subtilis and Bacillus licheniformis. It demonstrates significant bactericidal effects, primarily against Gram-positive bacteria, by disrupting cell wall synthesis.[1] Specifically, this compound prevents the dephosphorylation of C₅₅-isoprenyl pyrophosphate (bactoprenol pyrophosphate), a lipid carrier molecule crucial for transporting peptidoglycan precursors across the cell membrane.[1][2][3][4] This interruption of the cell wall construction process ultimately leads to cell lysis and death.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism. The determination of this compound's MIC is a fundamental step in research and drug development. It aids in understanding its spectrum of activity, tracking the development of resistance, and setting effective concentrations for further studies. This document outlines detailed protocols for determining the MIC of this compound, primarily focusing on the broth microdilution method, which is considered the gold standard for quantitative MIC determination. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of this compound
This compound's mode of action targets a critical stage in the biosynthesis of the bacterial cell wall. The diagram below illustrates this process and the specific point of inhibition.
Quantitative Data: this compound MIC Values
The following table provides a summary of typical MIC ranges for this compound against various bacterial species. It is important to note that these values are compiled from multiple studies and are for informational purposes. Actual MICs can differ based on the specific strain and the testing conditions employed.
| Bacterial Species | Susceptibility Status | Typical MIC Range (µg/mL) |
| Staphylococcus aureus | Susceptible | 32 - 256 |
| Resistant | ≥512 | |
| Streptococcus pyogenes | Susceptible | 0.5 - >16 |
| Resistant | >512 | |
| Enterococcus faecalis | Susceptible | 2 - 32 |
| Resistant | ≥256 | |
| Enterococcus faecium | Intrinsic Resistance | ≥500 |
Experimental Protocols
The broth microdilution method is the preferred technique for the quantitative determination of MIC. The protocol detailed below is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (reagent grade)
-
Appropriate solvent for this compound (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms: CAMHB supplemented with lysed horse blood and β-NAD (MH-F broth)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (including quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Quality Control Strains
| QC Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Check CLSI M100 for current ranges |
| Enterococcus faecalis ATCC® 29212™ | Check CLSI M100 for current ranges |
| Streptococcus pneumoniae ATCC® 49619™ | Check CLSI M100 for current ranges |
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Dissolve the this compound in the appropriate sterile solvent, ensuring complete dissolution.
-
Aliquot the stock solution into sterile tubes and store at -20°C or below for up to one year. It is important to avoid repeated freeze-thaw cycles.
Broth Microdilution Protocol
The following workflow details the steps for conducting the broth microdilution assay.
Step-by-Step Procedure:
1. Prepare this compound Dilutions: a. Label a sterile 96-well microtiter plate. b. Add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Prepare a working solution of this compound at twice the highest desired final concentration. d. Add 200 µL of this working solution to well 1. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then continuing this process down to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no antibiotic). g. Well 12 will serve as the sterility control (no bacteria).
2. Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend these colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculate the Microtiter Plate: a. Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). b. The final volume in each well (except well 12) will be 200 µL.
4. Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
5. Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should exhibit clear turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Conclusion
The determination of the MIC of this compound is a critical procedure in antimicrobial research and development. The broth microdilution method, when executed in accordance with standardized protocols from organizations like CLSI, yields dependable and reproducible quantitative data on the in vitro activity of this vital antibiotic. Strict adherence to these protocols, including the use of appropriate quality control strains, is essential for achieving accurate and meaningful results. This information is crucial for guiding therapeutic strategies and for monitoring the evolution of bacterial resistance.
References
Bacitracin A: A Molecular Tool for Interrogating Bacterial Cell Wall Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is a potent polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis.[1] Its well-characterized mechanism of action, specifically targeting a critical step in peptidoglycan synthesis, makes it an invaluable tool for studying bacterial cell wall biogenesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool, with a focus on its use in elucidating the intricacies of bacterial cell wall synthesis. This compound's primary mode of action is the inhibition of the dephosphorylation of undecaprenyl pyrophosphate (C55-PP), a lipid carrier essential for the transport of peptidoglycan precursors across the bacterial cell membrane.[1][2] This targeted inhibition leads to the disruption of cell wall construction, ultimately causing cell lysis and death.[1]
Mechanism of Action
This compound's bactericidal activity is primarily directed against Gram-positive bacteria.[2] The antibiotic forms a stable complex with undecaprenyl pyrophosphate (C55-PP) in the presence of a divalent metal ion, such as zinc. This complex formation sequesters C55-PP and prevents its dephosphorylation to undecaprenyl phosphate (B84403) (C55-P), the active form of the lipid carrier. Without the regeneration of C55-P, the translocation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors from the cytoplasm to the site of cell wall assembly is halted. This disruption of the peptidoglycan synthesis pathway weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell death.[1][3]
References
Application Notes and Protocols for Bacitracin A Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A is the primary active component of bacitracin, a polypeptide antibiotic complex produced by Bacillus subtilis and Bacillus licheniformis. It demonstrates significant bactericidal activity, predominantly against Gram-positive bacteria, by disrupting the synthesis of the bacterial cell wall. Due to its potential for nephrotoxicity when used systemically, bacitracin is primarily utilized in topical preparations for the treatment of skin and eye infections.
Understanding the susceptibility of bacterial isolates to this compound is crucial for research, epidemiological surveillance, and in the preliminary stages of drug development. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as disk diffusion and broth microdilution.
It is important to note that major international bodies for antimicrobial susceptibility testing, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), do not currently provide established clinical breakpoints for this compound. This is largely due to its classification as a topical agent, for which clinical breakpoints are generally not established. The interpretive criteria provided herein are primarily for bacterial differentiation and research purposes.
Mechanism of Action
This compound inhibits bacterial cell wall biosynthesis by targeting a key step in the peptidoglycan synthesis pathway.[1][2][3] Specifically, it interferes with the dephosphorylation of C₅₅-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate), a lipid carrier molecule.[1][4] This carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the cell wall. By binding to this lipid carrier, this compound prevents its recycling, thereby halting the construction of the cell wall, which ultimately leads to cell lysis and death.
Mechanism of action of this compound.
Experimental Protocols
Disk Diffusion Susceptibility Testing
The disk diffusion method is a qualitative or semi-quantitative technique used to determine the susceptibility of a bacterial isolate to an antimicrobial agent. For this compound, this method is commonly used for the presumptive identification of Group A β-hemolytic Streptococci and for differentiating Staphylococcus from Micrococcus species.
Materials:
-
This compound disks (0.04 units)
-
Mueller-Hinton Agar (MHA) or Blood Agar plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the swab over the entire surface of the MHA or Blood Agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Disk Application: Allow the plate to dry for 5-15 minutes. Aseptically apply a this compound (0.04 U) disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours. For streptococci, incubation in 5-10% CO₂ is recommended.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (if any) around the disk to the nearest millimeter.
Data Presentation: Disk Diffusion Interpretive Criteria
| Organism Group | Disk Potency | Zone Diameter (mm) | Interpretation |
| Presumptive Group A, β-hemolytic streptococci | 0.04 U | ≥ 10 | Susceptible (Presumptive GAS) |
| Other β-hemolytic streptococci | 0.04 U | < 10 | Resistant |
| Staphylococcus spp. | 0.04 U | ≤ 9 | Resistant |
| Micrococcus spp. | 0.04 U | ≥ 10 | Susceptible |
Note: These interpretive criteria are for presumptive identification and not for clinical guidance.
Broth Microdilution Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Appropriate sterile solvent (e.g., sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
This compound Stock Solution Preparation: Accurately weigh this compound powder and dissolve it in a suitable sterile solvent to create a stock solution.
-
Working Solution and Serial Dilutions: Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the working solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth. The sterility control should remain clear, and the growth control should be turbid.
Data Presentation: Example MIC Ranges for this compound
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | ≤0.03 - 700 |
| Staphylococcus epidermidis | 0.25 - >16 |
| Streptococcus pyogenes | 0.5 - >16 |
Source:. These values are illustrative and can vary depending on the specific strain and testing conditions.
Experimental Workflow and Logical Relationships
Broth microdilution workflow.
Disclaimer: The protocols and interpretive data provided in these application notes are for research and developmental purposes only and should not be used for clinical decision-making. Researchers should adhere to the latest guidelines and standards from relevant regulatory bodies for any clinical applications.
References
Application of Bacitracin A in Protein Folding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A, a cyclic polypeptide antibiotic, has been widely utilized as a chemical tool to investigate the complex processes of protein folding, primarily through its inhibitory effects on Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation, isomerization, and breakage of disulfide bonds, thereby playing a central role in the correct folding and maturation of many secretory and cell-surface proteins. Understanding the influence of inhibitors like this compound on PDI and other components of the protein folding machinery is essential for elucidating folding pathways and for the development of therapeutics targeting protein misfolding diseases.
Commercial bacitracin is a mixture of several related peptides, with this compound being a major component. It is important to note that the specificity of bacitracin as a PDI inhibitor has been a subject of debate in the scientific community. Some studies suggest that it may also affect other molecular chaperones and non-catalyzed protein folding.[1][2] Therefore, careful experimental design and interpretation of results are crucial when using this compound in protein folding studies.
This document provides detailed application notes and protocols for the use of this compound in studying protein folding, with a focus on its role as a PDI inhibitor.
Mechanism of Action
This compound inhibits the reductive activity of PDI by forming a disulfide bond with free cysteine residues within the substrate-binding domain of the enzyme.[3] This interaction is thought to occur through the opening of the thiazoline (B8809763) ring in the bacitracin molecule, which then reacts with PDI's cysteines. This covalent modification interferes with PDI's ability to catalyze the rearrangement of disulfide bonds in its substrate proteins.
Quantitative Data
The inhibitory potency of bacitracin on PDI can vary depending on the specific analog and the assay conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of different bacitracin analogs on PDI reductive activity, as determined by the insulin (B600854) aggregation assay.
| Bacitracin Analog | IC50 (µM) | Reference |
| This compound | ~500-1000 | [3] |
| Bacitracin B | 1050 | [3] |
| Bacitracin F | 20 | |
| Bacitracin H | Not specified, but more potent than A and B | |
| Commercial Bacitracin | Not specified, mixture of analogs |
Experimental Protocols
PDI Inhibition Assay using Insulin Reduction
This assay measures the reductive activity of PDI, which reduces the disulfide bonds in insulin, leading to the aggregation of the insulin B chain. This aggregation can be monitored by an increase in turbidity at 650 nm. This compound's ability to inhibit this process is quantified by a decrease in the rate of aggregation.
Materials:
-
Human or bovine insulin
-
Dithiothreitol (DTT)
-
Protein Disulfide Isomerase (PDI)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Protocol:
-
Prepare a stock solution of insulin at 10 mg/mL in 50 mM Tris-HCl, pH 7.5.
-
Prepare a stock solution of DTT at 100 mM in water.
-
Prepare a stock solution of PDI at a suitable concentration (e.g., 1 mg/mL) in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, set up the following reactions in a final volume of 200 µL:
-
Control (No PDI): 10 µL Insulin stock, 170 µL Assay Buffer, 10 µL DTT stock, 10 µL Assay Buffer.
-
PDI Activity (No Inhibitor): 10 µL Insulin stock, 1 µL PDI stock, 159 µL Assay Buffer, 10 µL DTT stock, 20 µL Assay Buffer.
-
PDI Inhibition (with this compound): 10 µL Insulin stock, 1 µL PDI stock, 139 µL Assay Buffer, 10 µL DTT stock, 20 µL this compound stock (at various concentrations).
-
-
Initiate the reaction by adding the DTT solution.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Monitor the increase in absorbance at 650 nm every minute for 30-60 minutes.
-
Calculate the initial rate of insulin aggregation for each condition.
-
Determine the percentage of PDI inhibition by this compound at each concentration and calculate the IC50 value.
PDI Inhibition Assay Workflow
Protein Aggregation Assay
This protocol can be used to assess the effect of this compound on the aggregation of a model protein, which can be induced by heat or chemical denaturants. Aggregation is monitored by light scattering or by using fluorescent dyes like Thioflavin T (ThT), which binds to amyloid-like aggregates.
Materials:
-
Model protein prone to aggregation (e.g., lysozyme, citrate (B86180) synthase)
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (optional)
-
Fluorometer or spectrophotometer with temperature control
Protocol:
-
Prepare a stock solution of the model protein in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer.
-
In a cuvette or 96-well plate, mix the model protein with or without this compound at desired concentrations.
-
For light scattering: Place the sample in a spectrophotometer and monitor the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm) over time at a temperature that induces aggregation.
-
For ThT fluorescence: Add ThT to the protein solution to a final concentration of ~10-25 µM. Place the sample in a fluorometer. Excite at ~440 nm and measure the emission at ~485 nm over time at a temperature that induces aggregation.
-
Record the signal over time to generate aggregation kinetics curves.
-
Compare the lag time, rate, and extent of aggregation in the presence and absence of this compound.
Protein Aggregation Pathway
Chaperone Activity Assay
This assay determines if this compound affects the ability of a chaperone to prevent the aggregation of a substrate protein.
Materials:
-
Chaperone protein (e.g., Hsp70, GroEL/ES)
-
Substrate protein (e.g., luciferase, malate (B86768) dehydrogenase)
-
This compound
-
Assay Buffer
-
Spectrophotometer or fluorometer
Protocol:
-
Prepare stock solutions of the chaperone, substrate protein, and this compound.
-
Set up the following reaction mixtures:
-
Substrate protein alone (control for aggregation).
-
Substrate protein + Chaperone.
-
Substrate protein + Chaperone + this compound.
-
-
Induce aggregation of the substrate protein (e.g., by heat stress).
-
Monitor aggregation over time using light scattering or a fluorescent dye as described in the Protein Aggregation Assay.
-
Compare the extent of aggregation in the different conditions to determine if this compound interferes with the chaperone's protective function.
Logical Relationships and Considerations
The use of this compound in protein folding studies requires careful consideration of its potential off-target effects. The following diagram illustrates the logical flow for interpreting results from experiments using this compound.
Logical Flow for Result Interpretation
Conclusion
This compound is a valuable tool for studying the role of PDI in protein folding. However, researchers must be mindful of its potential for non-specific interactions. The protocols and data presented here provide a framework for designing and interpreting experiments using this compound. It is highly recommended to use complementary approaches, such as employing other, more specific PDI inhibitors or using genetic methods to modulate PDI activity, to validate findings obtained with this compound.
References
- 1. Bacitracin is not a specific inhibitor of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bacitracin A Immobilization for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacitracin A, the primary active component of the antibiotic bacitracin, is a cyclic polypeptide that effectively inhibits bacterial cell wall synthesis. Its mechanism of action involves forming a complex with a divalent metal ion, typically zinc, and binding to C55-isoprenyl pyrophosphate (undecaprenyl pyrophosphate), a lipid carrier essential for transporting peptidoglycan precursors across the bacterial cell membrane.[1][2][3][4] This high-affinity and specific binding capability makes this compound an excellent ligand for affinity chromatography, enabling the purification of molecules that interact with it, such as various proteinases and other specific binding proteins.[5][6]
These application notes provide a comprehensive overview of the techniques for immobilizing this compound onto chromatography supports and protocols for its use in purifying target molecules.
Principle of this compound Affinity Chromatography
The core principle of this compound affinity chromatography lies in the specific interaction between immobilized this compound and its target molecules. Bacitracin, particularly in the presence of a divalent cation like Zn²⁺, acts as a high-affinity ligand.[3] When a sample mixture containing the target molecule is passed through a column with a this compound-coupled matrix, the target binds to the immobilized ligand. Unbound molecules are washed away, and the purified target is then eluted by changing the buffer conditions, such as pH, ionic strength, or by using a competing ligand. This technique has proven highly effective for the purification of various enzymes, particularly proteinases.[5][7][8][9]
Key Considerations for Immobilization
-
Purity of Bacitracin: Commercial bacitracin preparations can be contaminated with proteolytic enzymes. It is crucial to purify the bacitracin prior to immobilization to prevent degradation of the target protein. Methods like dialysis, gel-filtration chromatography, or heat inactivation can be employed for this purpose.[10][11]
-
Choice of Matrix: The support matrix should be chemically stable, have a high surface area, and possess functional groups suitable for covalent coupling. Common matrices include agarose (B213101) beads (e.g., Sepharose), controlled-pore glass (CPG), and silochromes.[5][6][9]
-
Coupling Chemistry: The method of covalently attaching this compound to the matrix is critical. The chemistry should be stable and orient the bacitracin in a way that its binding sites are accessible. Common methods involve activating the matrix with N-hydroxysuccinimide (NHS), cyanogen (B1215507) bromide (CNBr), or using epoxy-activated resins.
Applications
Immobilized this compound is a versatile tool for the purification of a range of biomolecules:
-
Proteinases: Bacitracin has been shown to be a general ligand for various classes of proteinases, including aspartyl, serine, cysteine, and metalloproteinases.[5][8]
-
Bacitracin Binding Proteins and Receptors: The affinity matrix can be used to isolate and study proteins that naturally bind to bacitracin.[6]
-
Specific Antibodies: It can also be employed in the purification of antibodies that recognize and bind to this compound.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from studies using this compound affinity chromatography for proteinase purification.
| Target Protein | Source Organism | Support Matrix | Purification Fold | Specific Activity | Reference |
| Extracellular Proteinase | Enterococcus faecalis | Controlled-Pore Glass (CPG) | 5149-fold | 4531 units/mg | [5][7] |
| Subtilisin | Not Specified | Bacitracin-modified silochromes | 20-80-fold | 19-34 units/mg | [9] |
| Thrombin | Human Blood | Bacitracin-modified silochromes | 20-80-fold | 1200-2625 NIH units/mg | [9] |
| Trypsin | Bovine Pancreas | Bacitracin-modified silochromes | Not Specified | 7-18 units/mg | [9] |
Signaling Pathway and Interaction Diagrams
Below are diagrams illustrating the mechanism of action of this compound and the general workflow for affinity chromatography.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of nickel and zinc ions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Bacitracin resin for specific protein and antibody purification [gbiosciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. [Purification of proteinases on bacitracin-modified silochromes with differing concentration of ligands and fragment lengths] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacitracin: Substantiation and Elimination of Contaminating Proteolytic Activity and Use as an Affinity Chromatography Ligand to Purify a Siderophore-Degrading Enzyme | Semantic Scholar [semanticscholar.org]
- 11. Bacitracin: substantiation and elimination of contaminating proteolytic activity and use as an affinity chromatography ligand to purify a siderophore-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Bacitracin A-Based Reporter Assay for High-Throughput Screening of Bacterial Cell Wall Synthesis Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacitracin A is a polypeptide antibiotic that effectively inhibits the synthesis of the bacterial cell wall, a critical process for the survival of bacteria.[1][2] Its primary mechanism of action involves the disruption of the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate), a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane.[3][4] This targeted action makes the bacitracin-induced cellular stress response an excellent foundation for developing a reporter assay to screen for novel antimicrobial compounds that target bacterial cell wall synthesis.
This document provides a detailed guide for creating and utilizing a whole-cell bacterial reporter assay. This assay is designed to identify compounds that induce a similar cell wall stress response as this compound, indicating a potential disruption of peptidoglycan synthesis. The core of this system is a genetically engineered bacterial strain, such as Bacillus subtilis or Staphylococcus aureus, that expresses a reporter gene (e.g., firefly luciferase) under the control of a promoter that is specifically activated by cell wall stress.[5]
Principle of the Assay
The assay leverages the natural bacterial response to cell wall damage. In Gram-positive bacteria, two-component systems (TCS) like LiaRS in B. subtilis and VraSR in S. aureus act as sentinels for cell envelope integrity. When cell wall synthesis is inhibited by compounds like this compound, these systems are activated, leading to the upregulation of specific stress response genes. By placing a reporter gene, such as firefly luciferase (luc), under the control of a promoter regulated by one of these TCS (e.g., the liaI promoter from B. subtilis), a measurable signal (luminescence) is produced in direct proportion to the level of cell wall stress. This allows for a high-throughput screening platform to identify new potential antibiotics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the overall experimental process.
Caption: this compound signaling pathway leading to reporter gene expression.
Caption: High-throughput screening experimental workflow.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Assay Performance and Validation
| Parameter | Value | Description |
|---|---|---|
| Z'-factor | 0.5 - 0.8 | A measure of assay quality. Values between 0.5 and 1.0 are considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | >10 | Ratio of the signal from the positive control (this compound) to the negative control (DMSO). |
| This compound EC50 | 1-5 µg/mL | The concentration of this compound that produces 50% of the maximal reporter response. |
| DMSO Tolerance | <1% | The maximum concentration of DMSO that does not significantly affect bacterial growth or reporter activity. |
Table 2: Example Screening Results
| Compound ID | Concentration (µM) | OD600 | Luminescence (RLU) | Normalized Response (RLU/OD600) | % Activity (vs. This compound) |
|---|---|---|---|---|---|
| Negative Control (DMSO) | N/A | 0.85 | 1,500 | 1,765 | 0% |
| Positive Control (this compound) | 10 µg/mL | 0.82 | 98,400 | 120,000 | 100% |
| Test Compound 1 | 10 | 0.81 | 86,500 | 106,790 | 88.8% |
| Test Compound 2 | 10 | 0.21 | 5,000 | 23,810 | 18.6% |
| Test Compound 3 | 10 | 0.88 | 1,600 | 1,818 | 0.05% |
Experimental Protocols
Protocol 1: Construction of the Reporter Strain
This protocol describes the creation of a B. subtilis strain containing a luciferase reporter gene under the control of the liaI promoter.
-
Plasmid Construction:
-
Amplify the promoter region of the liaI gene from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the amplified liaI promoter fragment into a suitable E. coli-B. subtilis shuttle vector upstream of a promoterless firefly luciferase gene (luc).
-
The shuttle vector should also contain a selectable marker for B. subtilis (e.g., chloramphenicol (B1208) resistance).
-
-
Transformation of B. subtilis :
-
Prepare competent B. subtilis cells using standard protocols (e.g., the two-step transformation method).
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate at 37°C overnight.
-
-
Verification of Reporter Strain:
-
Select several colonies and grow them in LB broth with the selective antibiotic.
-
Induce the cultures with a known concentration of this compound (e.g., 5 µg/mL).
-
After a suitable incubation period (e.g., 2-4 hours), measure luciferase activity using a commercial luciferase assay kit.
-
A significant increase in luminescence in the bacitracin-treated cultures compared to untreated cultures confirms the functionality of the reporter strain.
-
Protocol 2: High-Throughput Screening (HTS) Assay
This protocol details the procedure for screening a compound library using the developed reporter strain.
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of the reporter strain into 5 mL of LB broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the mid-log phase culture to an OD600 of 0.05 in fresh LB broth.
-
-
Assay Plate Preparation:
-
Using a multichannel pipette or automated liquid handler, dispense 99 µL of the diluted bacterial culture into each well of a sterile, white, clear-bottom 96-well microplate.
-
Add 1 µL of test compound, positive control (this compound), or negative control (DMSO) to the appropriate wells. The final concentration of DMSO should not exceed 1%.
-
-
Incubation and Measurements:
-
Seal the plate with a breathable membrane and incubate at 37°C for 3-4 hours with shaking.
-
After incubation, measure the optical density at 600 nm (OD600) using a plate reader to assess bacterial growth.
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Add 100 µL of a commercial luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Shake the plate for 2 minutes to ensure cell lysis and complete reaction.
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal by dividing the RLU by the corresponding OD600 value for each well to account for differences in cell density.
-
Calculate the percentage of activity for each test compound relative to the positive control (this compound).
-
Calculate the Z'-factor to assess the quality and robustness of the assay.
-
Protocol 3: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen should be subjected to further testing to confirm their activity and elucidate their mechanism of action.
-
Dose-Response Analysis:
-
Perform the reporter assay with serial dilutions of the hit compounds to determine their EC50 values.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Determine the MIC of the hit compounds against a panel of clinically relevant Gram-positive bacteria using standard broth microdilution methods.
-
-
Mechanism of Action Studies (Example):
-
BODIPY-Vancomycin Binding Assay: This assay can determine if the compound interferes with the binding of vancomycin (B549263) to its target, D-Ala-D-Ala, which is a key step in peptidoglycan synthesis.
-
Grow bacteria to mid-log phase.
-
Treat cells with the hit compound for a short period.
-
Add BODIPY-FL vancomycin conjugate and incubate.
-
Wash the cells to remove unbound fluorescent probe.
-
Measure fluorescence using a flow cytometer or fluorescence plate reader. A decrease in fluorescence compared to untreated cells suggests the compound may bind to the same target as vancomycin or disrupt the cell wall in a way that prevents vancomycin binding.
-
-
References
- 1. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. Antibiotic-Inducible Promoter Regulated by the Cell Envelope Stress-Sensing Two-Component System LiaRS of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bacitracin A Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Bacitracin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light and oxygen.[1][2] It is most stable in a neutral to slightly acidic pH range (5-7).[2][3] Deviations from this pH range, elevated temperatures, and exposure to light can lead to rapid degradation.[1][2]
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: The optimal pH range for this compound stability in aqueous solutions is between 5 and 7.[3] Within this range, solutions can be stable for several months when refrigerated. Solutions become rapidly inactivated at pH values below 4 and above 9.[1][4]
Q3: How does temperature affect the stability of aqueous this compound solutions?
A3: Temperature plays a critical role in the stability of this compound solutions. Aqueous solutions are stable for several months at refrigerated temperatures (2-8°C).[3] However, at room temperature, a significant loss of activity, around 50%, can occur within just one week.[3] Dry bacitracin shows definite decomposition at 56°C and 80°C.[3]
Q4: What are the main degradation pathways for this compound in aqueous solutions?
A4: The two primary degradation pathways for this compound in aqueous solutions are oxidation and deamidation.[2][5][6][7][8] Oxidation is the major degradation mechanism in neutral to acidic water solutions, leading to the formation of Bacitracin F and other oxidative products.[5][6][8] Deamidation of the asparagine residue is more prevalent in alkaline conditions (pH > 7).[2][5][6]
Q5: What is Bacitracin F and why is it a concern?
A5: Bacitracin F is the primary oxidative degradation product of this compound.[1][5] It is formed through the oxidation of the thiazoline (B8809763) ring in the this compound molecule.[6] Bacitracin F has significantly less antimicrobial activity than this compound and is also reported to be nephrotoxic, which limits the systemic use of bacitracin.[9][10]
Q6: How can the stability of this compound in aqueous solutions be improved?
A6: To enhance stability, it is crucial to control the pH of the solution within the 5-7 range and store it at refrigerated temperatures (2-8°C).[1][3] Protecting the solution from light and oxygen by using amber vials and purging with an inert gas like nitrogen can also minimize degradation.[1][2] The formation of a complex with zinc (Bacitracin Zinc) is known to significantly enhance stability, particularly in solid formulations.[1][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of this compound activity in a freshly prepared solution. | Incorrect pH of the solution. | Verify the pH of the solution using a calibrated pH meter. Adjust the pH to the optimal range of 5-7 using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffers). |
| High storage temperature. | Immediately transfer the solution to a refrigerator and maintain the temperature between 2-8°C.[1] Avoid leaving solutions at room temperature for extended periods. | |
| Oxidative degradation. | Prepare solutions using deoxygenated water. Consider purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to displace oxygen.[1] | |
| Precipitation observed in the this compound solution. | pH is outside the optimal range. | Bacitracin is less soluble at a pH below 3 and above 6.[4] Ensure the pH is within the 5-7 range. |
| Contamination with heavy metal salts. | Bacitracin can be precipitated by heavy metal salts.[1][4] Use high-purity water and acid-washed glassware to prepare solutions. | |
| Incompatible excipients. | Certain excipients like benzoates, salicylates, and tannates can inactivate and precipitate Bacitracin.[4] Review the formulation for any incompatible components. | |
| Inconsistent results in bioassays or analytical tests. | Degradation of stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, validate its stability under your specific storage conditions by performing regular potency checks. |
| Interaction with chelating agents. | Assay buffers or media containing strong chelating agents like EDTA can sequester essential metal ions (like zinc) required for Bacitracin's activity. Avoid using such buffers if possible.[2] |
Quantitative Stability Data
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Solution
| pH | Temperature | Stability | Reference(s) |
| 5-7 | 2-8°C | Stable for several months | [3] |
| 5-7 | Room Temperature | ~50% loss of activity in one week | [3] |
| < 4 | Room Temperature | Rapidly inactivated | [1][4] |
| > 9 | Room Temperature | Rapidly inactivated | [1][3][4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution via HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution by monitoring the decrease in the parent compound and the increase of its primary degradant, Bacitracin F.
1. Materials:
-
This compound reference standard
-
Bacitracin F reference standard (if available)
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Formic acid or phosphoric acid for pH adjustment
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a suitable phosphate buffer (e.g., 50 mM) and adjust the pH to the desired level for the stability study (e.g., pH 5, 6, or 7).
-
Mobile Phase Preparation: Prepare the mobile phase as per a validated HPLC method. A common mobile phase for Bacitracin analysis involves a gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the prepared buffer to a known concentration (e.g., 1 mg/mL).
-
Stability Samples: Aliquot the stock solution into several vials for each storage condition (e.g., 4°C, 25°C, 40°C). Protect samples from light.
3. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with an aqueous buffer and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
At designated time points (e.g., 0, 1, 2, 4 weeks), remove a sample vial from each storage condition.
-
Allow the sample to reach room temperature.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas for this compound and any degradation products, such as Bacitracin F.
-
4. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time zero) concentration.
-
Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Pathways of chemical degradation of polypeptide antibiotic bacitracin. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Studies with this compound and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. freethinktech.com [freethinktech.com]
Technical Support Center: Optimizing Bacitracin A for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Bacitracin A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro settings?
A1: this compound's primary antibacterial mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically interferes with the dephosphorylation of C₅₅-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate), a lipid carrier molecule responsible for transporting peptidoglycan precursors across the cell membrane.[1] This disruption halts the synthesis of the cell wall, leading to bacterial cell lysis and death.[1]
In addition to its antibacterial properties, this compound is also widely used as an inhibitor of Protein Disulfide Isomerase (PDI).[2] PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins within the endoplasmic reticulum (ER). By inhibiting PDI, this compound can induce ER stress and trigger the Unfolded Protein Response (UPR).[3][4]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the intended application (antibacterial vs. PDI inhibition). For antibacterial purposes, the Minimum Inhibitory Concentration (MIC) is determined. For PDI inhibition in mammalian cells, concentrations in the micromolar (µM) to millimolar (mM) range are often reported. It is crucial to determine the optimal concentration for your specific experimental setup through a dose-response experiment.
Q3: Is this compound cytotoxic to mammalian cells?
A3: Yes, this compound can exhibit cytotoxicity at higher concentrations. It is essential to perform a cytotoxicity assay, such as an MTT or neutral red uptake assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional experiments.
Q4: How should I prepare and store this compound solutions?
A4: Bacitracin is readily soluble in water. For cell culture use, it is recommended to dissolve this compound in sterile water or a suitable buffer like PBS. Aqueous solutions of bacitracin are most stable at a pH between 5 and 7 and should be stored at refrigerator temperatures (2-8°C) for short-term use. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dry bacitracin is stable at temperatures up to 37°C but degrades at higher temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in My Experiment
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of both the solid compound and stock solutions. Prepare fresh working solutions from a new stock aliquot for each experiment. Bacitracin solutions can lose activity at room temperature and at a pH above 9. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The effective concentration can vary widely. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to this compound. Consider using a positive control (e.g., a known PDI inhibitor or a susceptible bacterial strain) to validate your experimental setup. |
| Presence of Divalent Cations | The activity of bacitracin can be influenced by the presence of divalent metal ions like zinc (Zn²⁺). Ensure your cell culture medium has a consistent and appropriate concentration of these ions. |
| Non-specific Inhibition | Bacitracin is not a highly specific inhibitor of PDI and can have off-target effects. Consider using more specific PDI inhibitors if your research requires high specificity. |
Issue 2: Precipitation of this compound in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| High Concentration | You may be using a concentration of this compound that exceeds its solubility in your specific cell culture medium. Try preparing a more dilute stock solution and adding a larger volume to your culture, or gently warm the medium to aid dissolution. |
| Interaction with Media Components | Certain components of the cell culture medium may interact with this compound, leading to precipitation. Try dissolving this compound in a small volume of sterile water or PBS before adding it to the full volume of medium. |
| pH of the Solution | Ensure the pH of your final this compound solution is within the stable range of 5 to 7. |
Quantitative Data Summary
Table 1: IC₅₀ Values of Bacitracin Analogs for PDI Inhibition
| Bacitracin Analog | IC₅₀ (µM) |
| Bacitracin F | 20 |
| This compound | ~250-309 |
| Bacitracin B | 1050 |
Data obtained from insulin (B600854) aggregation assays.
Table 2: Example IC₅₀ Values of Bacitracin against Various Microorganisms
| Microorganism | IC₅₀ (mg/L) |
| Agrobacterium tumefaciens B-8833 | 12.3 |
| Escherichia coli DH5α | 15.8 |
| Pseudomonas sp. 78G | 13.5 |
| Bacillus subtilis B-522 | 8.2 |
| Candida sp. | 10.5 |
| Cryptococcus albidus | 9.8 |
| Kluyveromyces marxianus | 11.2 |
| Pachysolen tannophilus | 14.1 |
| Saccharomyces cerevisiae | 13.2 |
| Torulopsis spp. | 11.8 |
| Trichosporon beigelii | 12.5 |
IC₅₀ is defined as the concentration leading to a 50% loss of intracellular ATP.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. PDI Inhibition Assessment using Insulin Aggregation Assay
This protocol is based on the principle that PDI reduces the disulfide bonds in insulin, leading to its aggregation, which can be measured by an increase in turbidity.
-
Materials:
-
Purified PDI enzyme
-
This compound (or other inhibitors)
-
Insulin solution (e.g., 1 mg/mL in a suitable buffer)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0, with EDTA)
-
Spectrophotometer or plate reader capable of measuring absorbance at 650 nm
-
-
Procedure:
-
Prepare a reaction cocktail containing the assay buffer and insulin solution.
-
In a cuvette or 96-well plate, add the reaction cocktail.
-
Add the desired concentration of this compound or a vehicle control.
-
Add the purified PDI enzyme to the mixture.
-
Initiate the reaction by adding DTT.
-
Immediately start monitoring the increase in absorbance at 650 nm over time at a constant temperature (e.g., 25°C).
-
The rate of insulin aggregation is proportional to the PDI activity. Calculate the percentage of inhibition by comparing the rates in the presence and absence of this compound.
-
Visualizations
Caption: this compound inhibits PDI, leading to an accumulation of unfolded proteins, ER stress, and UPR activation.
Caption: The Unfolded Protein Response (UPR) signaling pathways activated by ER stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bacitracin A Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Bacitracin A in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research outside of its antibiotic properties?
A1: this compound is the major component of a mixture of cyclic polypeptide antibiotics produced by Bacillus subtilis and Bacillus licheniformis.[1][2] Beyond its use as a topical antibiotic, commercial preparations of bacitracin are often used in research as a general inhibitor of proteases.[3][4] However, it's important to note that some commercial bacitracin preparations can be contaminated with proteases themselves.[3]
Q2: What are the primary mechanisms by which this compound can interfere with biochemical assays?
A2: this compound can interfere with biochemical assays through several mechanisms:
-
Protease Contamination: Commercial bacitracin preparations can be contaminated with proteases, such as subtilisin-type proteases, which can degrade protein samples and reagents in an assay.
-
Metal Chelation: this compound's biological activity is dependent on its ability to bind divalent metal cations like Zn²⁺, Mn²⁺, and others. This strong metal-chelating property can interfere with assays that rely on specific metal ion concentrations, particularly enzymatic assays where the enzyme requires a metal cofactor.
-
Spectrophotometric and Fluorometric Interference: Although the intrinsic spectral properties of pure this compound are not extensively documented in readily available literature, its derivatives are known to absorb light and fluoresce. For example, a dabsyl derivative of bacitracin has an absorbance maximum at 474 nm, and a reaction product with 4-Chloro-7-nitrobenzofurazan has an excitation at 473.4 nm and emission at 540 nm. This suggests that this compound or its derivatives could interfere with colorimetric and fluorometric assays.
-
Direct Interaction with Assay Reagents: As a peptide, this compound has the potential to interact with reagents used in protein quantification assays, although specific quantitative data on this is limited.
Q3: Is commercial this compound pure substance?
A3: No, commercial bacitracin is a mixture of at least 30 different, structurally related polypeptides. The major and most microbiologically active component is this compound. The presence of these other components and potential contaminants like proteases can lead to variability in experimental results.
Q4: How can the metal-chelating properties of this compound affect my experiments?
A4: The ability of this compound to chelate divalent metal ions can lead to the inhibition of metalloenzymes or other metal-dependent processes in your assay. If your enzyme of interest requires a metal cofactor that this compound can bind, you may observe a decrease in enzyme activity that is not due to direct inhibition of the enzyme's active site.
Troubleshooting Guides
Problem: My protein of interest is degrading when I add commercial bacitracin to my experiment.
Q: Why is my protein being degraded, and how can I prevent it?
A: Commercial bacitracin preparations can be contaminated with active proteases. This is a likely cause of your protein degradation.
Troubleshooting Steps:
-
Confirm Protease Contamination: Test your bacitracin stock for proteolytic activity using a general protease substrate or by incubating it with a non-essential protein and checking for degradation on an SDS-PAGE gel.
-
Purify the Bacitracin: If protease activity is detected, you can remove the contaminating proteases using one of the following methods:
-
Heat Inactivation: As proteases are proteins, they can often be denatured by heat. However, the stability of this compound to heat should be considered.
-
Dialysis or Gel-Filtration Chromatography: These methods can separate the smaller bacitracin peptides from larger protease contaminants.
-
Molecular Weight Cutoff Filters: Similar to dialysis, these can be used to separate components based on size.
-
Problem: The activity of my enzyme is inhibited by this compound, but it is not a known target of bacitracin.
Q: What could be causing the inhibition of my enzyme, and how can I test for it?
A: This is likely due to this compound's metal-chelating properties. If your enzyme requires a divalent metal cation (e.g., Zn²⁺, Mg²⁺, Mn²⁺) as a cofactor, this compound may be sequestering this ion from the reaction buffer, leading to a loss of enzyme activity.
Troubleshooting Steps:
-
Identify Metal Dependence: Confirm if your enzyme is a metalloenzyme and identify its required metal cofactor.
-
Supplement with Excess Metal Ions: In your assay, try adding a higher concentration of the required metal cofactor to the reaction buffer before adding this compound. If the inhibition is overcome, it strongly suggests that metal chelation is the cause.
-
Use an Alternative Chelator as a Control: Perform a control experiment using a known chelator, like EDTA, to see if it mimics the inhibitory effect of this compound.
Problem: I am observing high background or unexpected color/fluorescence in my assay when this compound is present.
Q: Could this compound be interfering with the signal generation in my assay?
A: Yes, it is possible. While the absorbance and fluorescence of unmodified this compound are not well-defined in the literature, its derivatives have known spectral properties. This compound itself may have some intrinsic absorbance or fluorescence, or it may react with assay components to produce a signal.
Troubleshooting Steps:
-
Run a "this compound only" Control: In your assay, include a control that contains all the assay components, including this compound, but without your analyte of interest. This will tell you if this compound is contributing to the background signal.
-
Measure the Absorbance/Fluorescence Spectrum of this compound: If you have access to a spectrophotometer or spectrofluorometer, measure the spectrum of your this compound solution in the assay buffer to see if it overlaps with the excitation or emission wavelengths of your assay.
-
Consider an Alternative Assay: If significant interference is observed, you may need to switch to an assay that uses a different detection method (e.g., a different chromophore or fluorophore with different spectral properties).
Problem: My protein quantification with the Bradford or BCA assay is giving inconsistent or seemingly inaccurate results in the presence of this compound.
Q: How can I accurately measure protein concentration in a sample containing this compound?
A: Peptide-based molecules like this compound can potentially interfere with protein quantification assays. The Bradford assay relies on the binding of Coomassie dye to proteins, particularly to basic and aromatic amino acid residues. The BCA assay is based on the reduction of Cu²⁺ by proteins. Since this compound is a peptide, it could theoretically interact with these reagents.
Troubleshooting Steps:
-
Validate Your Assay with a Spiked Control: Prepare a known concentration of a standard protein (like BSA) and measure its concentration with and without the addition of the same concentration of this compound that is in your samples. This will allow you to quantify the extent of interference.
-
Use the Right Standard Curve: When quantifying your samples, ensure that your standard curve is prepared in the same buffer as your samples, including the same concentration of this compound. This can help to compensate for some of the interference.
-
Remove the Interfering Substance: If the interference is significant, you may need to remove either the this compound or your protein of interest from the sample before quantification.
-
Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can be used to precipitate your protein of interest, leaving the smaller this compound peptide in the supernatant. The protein pellet can then be resolubilized in a buffer compatible with your protein assay.
-
Size-Exclusion Chromatography: This can be used to separate your protein from this compound based on size.
-
Data Presentation
Table 1: Inhibitory Activity of Bacitracin Analogs on Protein Disulfide Isomerase (PDI)
| Bacitracin Analog | IC₅₀ (µM) |
| Bacitracin F | 20 |
| Bacitracin B | 1050 |
This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of different bacitracin analogs against the reductive activity of PDI.
Experimental Protocols
Protocol 1: Removal of Protease Contamination from Commercial Bacitracin
This protocol is adapted from methods described for eliminating contaminating proteolytic activity from commercial bacitracin preparations.
Materials:
-
Commercial Bacitracin
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Appropriate buffer (e.g., Tris or PBS)
-
Stir plate and stir bar
-
Cold room or refrigerator
Procedure:
-
Dissolve the commercial bacitracin in your desired buffer at a suitable concentration.
-
Transfer the bacitracin solution into the dialysis tubing and seal securely.
-
Place the dialysis bag in a large volume of the same buffer at 4°C.
-
Stir the buffer gently on a stir plate.
-
Change the buffer every 4-6 hours for a total of 24-48 hours.
-
After dialysis, recover the bacitracin solution from the tubing.
-
It is recommended to re-test the purified bacitracin for protease activity to confirm removal.
Protocol 2: Mitigating Metal Chelation Interference in Enzymatic Assays
This protocol provides a general approach to address potential enzyme inhibition due to this compound's metal-chelating properties.
Materials:
-
Your enzyme of interest and its substrate
-
Assay buffer
-
This compound stock solution
-
Stock solution of the required metal cofactor (e.g., ZnCl₂, MgCl₂, MnCl₂)
Procedure:
-
Prepare a series of assay reactions.
-
To a set of "rescue" reactions, add a surplus of the metal cofactor to the assay buffer. The final concentration of the supplemental metal should be determined empirically but can start at 2-10 times the concentration of this compound.
-
Add this compound to both the standard and "rescue" reactions at the desired concentration.
-
Initiate the enzymatic reaction by adding the enzyme or substrate.
-
Measure the enzyme activity according to your standard protocol.
-
Compare the activity in the presence of this compound with and without the supplemental metal cofactor. A restoration of activity in the "rescue" reactions indicates that the initial inhibition was due to metal chelation.
Protocol 3: Validating a Protein Assay for Compatibility with this compound
This protocol outlines a method to determine if this compound interferes with your chosen protein assay (e.g., Bradford or BCA).
Materials:
-
Protein standard (e.g., BSA)
-
Your protein samples containing this compound
-
This compound
-
Protein assay reagent (Bradford or BCA)
-
Spectrophotometer
Procedure:
-
Prepare Standard Curves:
-
Standard Curve 1 (Control): Prepare a series of protein standards (e.g., 0, 100, 250, 500, 1000 µg/mL BSA) in your assay buffer.
-
Standard Curve 2 (Test): Prepare the same series of protein standards in your assay buffer that has been supplemented with the same concentration of this compound present in your samples.
-
-
Perform the Assay: Follow the standard protocol for your chosen protein assay for both sets of standards.
-
Analyze the Results:
-
Plot the absorbance values against the protein concentrations for both standard curves.
-
If the slopes of the two curves are significantly different, or if the y-intercept of the "Test" curve is high, this indicates interference by this compound.
-
-
Correction (if necessary): If interference is observed, use the "Test" standard curve (Standard Curve 2) to quantify the protein concentration in your unknown samples containing this compound.
Mandatory Visualization
Caption: Mechanism of this compound's antibiotic action.
Caption: Troubleshooting workflow for protease contamination.
Caption: Decision tree for this compound interference.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacitracin: substantiation and elimination of contaminating proteolytic activity and use as an affinity chromatography ligand to purify a siderophore-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacitracin: Substantiation and Elimination of Contaminating Proteolytic Activity and Use as an Affinity Chromatography Ligand to Purify a Siderophore-Degrading Enzyme | Semantic Scholar [semanticscholar.org]
improving Bacitracin A solubility for cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Bacitracin A in cell culture media, with a focus on overcoming solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture?
This compound is the most potent component of bacitracin, a mixture of cyclic polypeptide antibiotics produced by Bacillus subtilis and Bacillus licheniformis.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] While bacitracin is freely soluble in water, its stability in aqueous solutions like cell culture media is highly dependent on pH and temperature.[4][5] Instability can lead to precipitation and a rapid loss of antibiotic activity, which is a major concern for the reproducibility of experiments.[6][7]
Q2: What are the recommended solvents for preparing this compound stock solutions?
The primary and recommended solvent for this compound is high-purity, sterile water.[5][8] It is also freely soluble in methanol (B129727) and ethanol.[4][9] For most cell culture applications, preparing a concentrated stock solution in sterile water is the standard and preferred method.
Q3: How does pH impact the solubility and stability of this compound?
The pH of the solution is the most critical factor for maintaining the stability and activity of this compound. Aqueous solutions are most stable within a pH range of 5.0 to 7.0.[6][10] Outside of this range, particularly at a pH below 4 or above 9, the compound is rapidly inactivated.[7][10] Therefore, it is crucial to verify and, if necessary, adjust the pH of the stock solution before adding it to your cell culture medium.
Q4: How should I prepare and store a sterile this compound stock solution?
To prepare a stock solution, dissolve the this compound powder in sterile water, adjust the pH to between 5.5 and 7.0, and sterilize it by passing it through a 0.22 µm filter.[8] Aqueous solutions lose activity rapidly at room temperature.[4][6] For storage, aliquot the sterile stock solution into smaller volumes and store at 2-8°C, where it can remain stable for up to a week.[7] Avoid repeated freeze-thaw cycles.
Q5: Can I use an organic solvent like DMSO to dissolve this compound?
While DMSO is a common solvent for many compounds in cell culture, water is the preferred solvent for this compound due to its high aqueous solubility.[5][11] Using water avoids the potential for solvent-induced cytotoxicity from DMSO. If solubility issues persist in water despite pH optimization, using a minimal amount of DMSO to create a high-concentration stock could be tested, but it is not standard practice for this compound.
Data Summary
Quantitative data regarding the solubility and stability of this compound are summarized below for easy reference.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely Soluble (tested up to 50 mg/mL) | [4][5][8] |
| Methanol | Freely Soluble | [4][6] |
| Ethanol | Freely Soluble | [4][8] |
| Acetone | Slightly Soluble | [6][9] |
| Ether | Slightly Soluble | [6][9] |
| Chloroform | Insoluble | [5][6] |
Table 2: pH Profile for this compound Stability in Aqueous Solutions
| pH Range | Stability & Activity | Reference(s) |
| < 4.0 | Rapid inactivation | [7][10] |
| 5.0 - 7.0 | Optimal stability | [6][10] |
| 5.5 - 7.5 | Stable for solutions of 10,000 units/mL | [4][7] |
| > 7.0 | Rapid loss of activity | [6] |
| > 9.0 | Rapid inactivation | [7][8] |
Experimental Protocol
Protocol: Preparation of Sterile this compound Stock Solution (10 mg/mL)
This protocol provides a detailed method for preparing a sterile, pH-adjusted stock solution of this compound suitable for use in cell culture.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 15 mL conical tubes
-
Calibrated pH meter with a micro-probe
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, cryo-safe microcentrifuge tubes
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 9 mL of sterile water to the tube. Vortex gently until the powder is completely dissolved, avoiding excessive foaming.
-
pH Measurement & Adjustment: Using a calibrated micro-pH probe, measure the pH of the solution. The pH should ideally be within the 5.5-7.5 range.[4]
-
If the pH is too high, add sterile 0.1 M HCl dropwise, mixing gently after each drop, until the pH is within the optimal range.
-
If the pH is too low, add sterile 0.1 M NaOH dropwise.
-
-
Final Volume Adjustment: Once the target pH is reached, add sterile water to bring the final volume to 10 mL. This achieves a final concentration of 10 mg/mL.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile 15 mL conical tube.[8]
-
Aliquoting and Storage: Dispense the filtered stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments. Store the aliquots at 2-8°C for short-term use (up to one week).[7]
Visual Guides
Diagrams of Workflows and Mechanisms
Caption: Step-by-step workflow for preparing a sterile this compound stock solution.
Caption: A logical flowchart for troubleshooting precipitation issues.
Caption: Simplified diagram of this compound's mechanism of action.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after adding this compound to cell culture medium. | 1. Incorrect pH: The pH of the stock solution or the final culture medium is outside the optimal stability range (5.0-7.0).[6][10]2. Over-concentration: The final concentration in the medium is too high, exceeding its solubility limit under culture conditions.3. Temperature Shock: Adding a cold stock solution directly to warm media. | 1. Prepare a fresh stock solution, carefully adjusting the pH to 5.5-7.0 before sterile filtration.2. Check the pH of your culture medium. If it is >7.5, consider the buffering capacity.3. Try preparing a more dilute stock solution.4. Allow the stock solution to reach room temperature before adding it to the pre-warmed culture medium. |
| Cell toxicity or death is observed after treatment. | 1. High Concentration: The concentration of this compound used is cytotoxic to your specific cell line.[12]2. Contamination: The stock solution may be contaminated. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cells.2. Always use a freshly prepared and sterile-filtered stock solution. |
| No antibacterial effect is observed. | 1. Degraded Stock Solution: The stock solution has lost its activity due to improper storage (wrong temperature, wrong pH, exposure to light).[6][7]2. Incorrect Concentration: The final concentration is too low to be effective against the target bacteria. | 1. Prepare a fresh stock solution following the detailed protocol, ensuring correct pH and storage at 2-8°C.[7]2. Verify the potency of your this compound powder.3. Confirm the final concentration in your medium and check against recommended inhibitory concentrations for your bacterial strain.[1][13] |
References
- 1. Bacitracin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. Bacitracin as Biomedicinal Drug | DOCX [slideshare.net]
- 4. cdn.who.int [cdn.who.int]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Bacterial | 22601-59-8 | Invivochem [invivochem.com]
- 12. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
challenges in Bacitracin A purification from fermentation broth
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Bacitracin A from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is the principal active component of the bacitracin antibiotic complex, a mixture of cyclic polypeptides produced by bacteria like Bacillus subtilis and Bacillus licheniformis.[1][2] Its purification is challenging due to its complex structure, the presence of multiple closely related bacitracin components (e.g., Bacitracin B1, B2, B3, and F), and its sensitivity to pH, temperature, and oxidation.[3][4][5]
Q2: What are the major impurities encountered during this compound purification?
A2: Impurities can be broadly categorized as process-related and degradation impurities.[6]
-
Process-Related Impurities: These include fermentation by-products, other non-bacitracin peptide analogs, cellular debris, proteins from the microorganisms, and residual components from the fermentation media.[6]
-
Degradation Impurities: The primary degradation product is Bacitracin F, which results from the oxidation of the thiazoline (B8809763) ring in this compound and has significantly lower antimicrobial activity.[7][8] Other degradation products can arise from hydrolysis due to extreme pH or heat.[6]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. Solutions are relatively stable for up to a week when stored at 2-8°C within a pH range of 5 to 7.[8][9] However, at room temperature, significant degradation can occur, and the compound is rapidly inactivated at a pH below 4 or above 9.[7][9][10]
Q4: Why is pH control so critical throughout the purification process?
A4: pH control is paramount for several reasons. Bacitracin's solubility and stability are highly pH-dependent.[7] For solvent extraction, an acidic pH range of 4.0 to 5.0 is typically required to ensure bacitracin is in a form that can be effectively partitioned into the organic solvent.[7] Conversely, bacitracin is unstable in alkaline solutions (pH > 9) and can also degrade at pH levels below 4.[7][10]
Q5: What is the role of zinc in Bacitracin formulations?
A5: The formation of a complex with zinc (Bacitracin Zinc) significantly enhances the stability of this compound, especially in solid formulations, by making it less sensitive to moisture.[8][11]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from fermentation broth.
Issue 1: Low Yield After Initial Solvent Extraction
-
Possible Cause 1: Incorrect pH of the Fermentation Broth.
-
Troubleshooting: The pH of the aqueous phase is critical for efficient partitioning into the organic solvent (e.g., n-butanol). Before extraction, carefully adjust the pH of the fermentation broth to an acidic range, typically between 4.0 and 5.0.[7] Bacitracin is unstable in alkaline conditions (pH > 9) and can degrade at pH < 4.[7]
-
-
Possible Cause 2: Emulsion Formation.
-
Troubleshooting: Vigorous shaking during solvent extraction can lead to stable emulsions that trap the product, causing significant loss.[7] If an emulsion forms, allow the mixture to stand for a longer period. Gentle inversions of the separation funnel are recommended over vigorous shaking.
-
-
Possible Cause 3: Incomplete Phase Separation.
-
Troubleshooting: Ensure complete separation of the aqueous and organic layers before proceeding. Inadequate separation will result in product loss.[7]
-
Issue 2: Poor Purity and Presence of Multiple Peaks in HPLC Analysis
-
Possible Cause 1: Co-extraction of Related Bacitracin Components.
-
Troubleshooting: The initial solvent extraction is not highly selective and will co-extract other bacitracin components (B1, B2, C, etc.).[6] Downstream chromatographic steps, such as reversed-phase HPLC, are necessary for separation. Optimize the HPLC gradient profile and mobile phase composition to improve resolution between the different components.[7]
-
-
Possible Cause 2: Degradation of this compound to Bacitracin F.
-
Troubleshooting: The thiazoline ring in this compound can be oxidized to form Bacitracin F, which has lower antimicrobial activity.[7] This can be exacerbated by exposure to air and harsh chemical conditions. Consider adding antioxidants during purification and maintain the pH of all solutions between 5 and 7.[7]
-
-
Possible Cause 3: Metal Ion Chelation.
Issue 3: Loss of Potency of the Purified this compound Powder
-
Possible Cause 1: Improper Storage Conditions.
-
Possible Cause 2: Residual Solvents or Impurities.
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for Bacitracin Production
| Parameter | Optimal Range/Value | Reference(s) |
| pH | 7.0 - 9.0 | [13][14] |
| Temperature | 35°C - 42°C | [13][14][15] |
| Incubation Time | 48 - 144 hours | [13][16] |
| Agitation | ~150 rpm | [16][17] |
Table 2: HPLC System Suitability Criteria for this compound Purity Analysis
| Parameter | Specification | Reference(s) |
| Tailing Factor (this compound peak) | Not more than 2.0 | [3] |
| Theoretical Plates (this compound peak) | Not less than 2000 | [3] |
| Repeatability (RSD of 5 injections) | Not more than 2.0% | [3] |
Experimental Protocols
Protocol 1: Solvent Extraction of Bacitracin from Fermentation Broth
This protocol describes a common method for the initial extraction of the bacitracin complex.
-
Cell Removal: Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to pellet the bacterial cells and other solid debris.[17] Collect the supernatant.
-
pH Adjustment: Transfer the supernatant to a suitable vessel. Slowly add concentrated HCl dropwise while monitoring the pH to adjust it to a range of 4.0-5.0.[7][15]
-
Solvent Addition: Transfer the acidified supernatant to a separating funnel. Add an equal volume of an n-butanol-ether solvent mixture.[13][17]
-
Extraction: Gently invert the separating funnel multiple times for 5-10 minutes to ensure thorough mixing.[1] Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form. The bacitracin will be in the lower aqueous layer at this acidic pH.[15][17]
-
Collection: Carefully drain and collect the lower aqueous layer, which contains the partially purified bacitracin.[15]
-
Neutralization and Lyophilization: Adjust the pH of the collected aqueous solution to 7.0 with sodium bicarbonate.[13][17] The solution can then be concentrated under reduced pressure and lyophilized to obtain a crude bacitracin powder.[13][17]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a robust method for determining the purity of this compound and separating its related components.[3]
-
Materials and Reagents:
-
Bacitracin Reference Standard
-
Purified Bacitracin Sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate (Monobasic and Dibasic)
-
Edetate Disodium (EDTA)
-
Orthophosphoric acid or Sodium Hydroxide for pH adjustment
-
HPLC grade water
-
-
Preparation of Solutions:
-
Sample Diluent (EDTA Solution): Prepare a 40 g/L solution of EDTA in water. Adjust the pH to 7.0 with sodium hydroxide.[3][12]
-
Standard Solution: Accurately weigh about 20 mg of Bacitracin Reference Standard and dissolve in 10 mL of the Sample Diluent to a final concentration of approximately 2.0 mg/mL.[3]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.[3]
-
-
Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 50 mM potassium phosphate) and adjust the pH to a suitable value (e.g., 6.5).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Perform a system suitability test by injecting the Standard Solution.
-
Inject the Sample Solution and analyze the chromatogram.
-
Calculate the purity of this compound using the area percent method.[3]
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A logical workflow for troubleshooting low bacitracin yield during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US4101539A - Bacitracin recovery process - Google Patents [patents.google.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ijcmas.com [ijcmas.com]
- 15. bbrc.in [bbrc.in]
- 16. longdom.org [longdom.org]
- 17. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Optimizing Long-Term Stability of Bacitracin A
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions for ensuring the long-term stability of Bacitracin A. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound are elevated temperatures, pH values outside the optimal range, moisture, and exposure to light.[1] In aqueous solutions, the main degradation pathways are oxidation and deamidation.[1][2][3][4]
Q2: What are the ideal storage conditions for this compound powder?
A2: this compound powder should be stored in a tightly sealed container, protected from light and moisture, at a temperature between 2°C and 8°C. Under these conditions, it can remain stable for extended periods. For injection-grade powder, low-temperature storage (2-8°C or lower) is recommended.
Q3: How long is this compound stable in an aqueous solution?
A3: The stability of this compound in an aqueous solution is highly dependent on pH and temperature. At a pH of 5-7 and refrigerated at 2-8°C, solutions can be stable for approximately one week to several months. However, at room temperature, significant degradation can occur within a week, and the compound is rapidly inactivated at pH values below 4 or above 9.
Q4: What are the main degradation products of this compound?
A4: The principal degradation product from oxidation is Bacitracin F, which possesses significantly less antimicrobial activity. In alkaline conditions, deamidation of the asparagine residue can also occur.
Q5: How does zinc complexation affect this compound stability?
A5: The formation of a complex with zinc (Bacitracin Zinc) is known to significantly enhance the stability of this compound, particularly in solid formulations, by reducing its sensitivity to moisture.
Q6: What formulation bases are recommended for this compound ointments?
A6: Anhydrous grease bases such as petrolatum, paraffins, and white wax provide good stability for ointment formulations. It is not recommended to use water-miscible bases as this compound is unstable in them.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Unexpected Loss of Potency in Stored this compound Powder
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained between 2°C and 8°C. Use a calibrated thermometer or data logger to monitor storage conditions. |
| Exposure to Moisture | This compound is hygroscopic. Ensure that the container is tightly sealed. If possible, store it in a desiccator or a controlled low-humidity environment. |
| Exposure to Light | Store the powder in a light-resistant container. Avoid prolonged exposure to ambient light during handling. |
Issue 2: Rapid Degradation of this compound in Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The optimal pH range for this compound solutions is 5-7. Verify the pH of your solution and adjust if necessary using a suitable buffer. |
| High Storage Temperature | Aqueous solutions of this compound should be stored at 2-8°C and used within one week for optimal potency. Avoid storing solutions at room temperature for extended periods. |
| Oxidation | Consider preparing solutions with deoxygenated water and purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation. |
| Contamination with Heavy Metals | Heavy metal salts can precipitate this compound. Use high-purity water and glassware to prepare solutions. |
Data Summary
Table 1: Factors Influencing this compound Stability in Aqueous Solution
| Factor | Optimal Range/Condition | Effect Outside Optimal Range |
| pH | 5.0 - 7.5 | Rapid inactivation below pH 4 and above pH 9. |
| Temperature | 2 - 8°C | Rapid deterioration at room temperature. |
| Light | Protected from light | Potential for photodegradation. |
| Formulation Base | Anhydrous grease bases (e.g., petrolatum) | Unstable in water-miscible bases. |
| Complexation | Presence of divalent cations (e.g., Zn²⁺) | Loss of stability, particularly in solid form. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing of this compound
This method is adapted from published stability studies and is suitable for quantifying this compound and its primary degradation product, Bacitracin F.
-
Materials and Reagents:
-
This compound reference standard
-
Bacitracin F reference standard (if available)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Potassium phosphate dibasic
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
Hydrochloric acid or Sodium hydroxide (B78521) for pH adjustment
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer, methanol, and acetonitrile. A typical composition is an aqueous phase containing 0.111 M potassium phosphate dibasic, 0.111 M potassium phosphate monobasic, and 1.4 µM EDTA, mixed with methanol and acetonitrile in a ratio such as 37:58.7:4.3 (v/v/v). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
This compound Samples: Prepare a 2 mg/mL solution in 0.1 N HCl.
-
Bacitracin Zinc Samples: Prepare a 2 mg/mL solution in a diluent of 40 g/L EDTA adjusted to pH 7.0 with NaOH.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject a series of known concentrations of the this compound reference standard to generate a calibration curve.
-
Inject the test samples.
-
Identify and quantify the peaks corresponding to this compound and Bacitracin F by comparing their retention times with the reference standards.
-
Visualizations
Caption: Workflow for HPLC-based stability testing of this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Low Recovery of Bacitracin A in HPLC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low recovery of Bacitracin A during High-Performance Liquid Chromatography (HPLC) analysis. The following resources offer troubleshooting strategies and detailed experimental protocols to address this common issue.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound in HPLC analysis?
A1: The primary cause of low this compound recovery, particularly at low concentrations, is its inherent ability to chelate with metal ions.[1][2][3][4][5][6] Bacitracin can interact with ubiquitous metal ions like iron (Fe²⁺) and copper (Cu²⁺) present in stainless steel components of the HPLC system, such as tubing, frits, and even the column itself.[1][3][7] This interaction leads to the sequestration of bacitracin, preventing its detection and resulting in inaccurate quantification.[3]
Q2: How does the addition of a chelating agent to the mobile phase improve this compound recovery?
A2: Adding a strong chelating agent, such as disodium (B8443419) edetate (EDTA), to the mobile phase is a highly effective solution.[1][2][6][7] EDTA complexes with the free metal ions in the HPLC system, preventing them from interacting with this compound.[1][3][7] This allows for a more accurate and complete elution of this compound from the column, leading to improved recovery, better peak shape, and enhanced linearity.[1][3]
Q3: Besides metal chelation, what other factors can contribute to poor this compound recovery?
A3: Other factors include:
-
Sample Degradation: this compound can degrade, primarily through oxidation, to form Bacitracin F, which has negligible antimicrobial activity.[7][8][9] This can be influenced by pH, temperature, and exposure to light and air.[8][10]
-
Adsorption: Bacitracin can adsorb to active sites on PEEK or stainless steel tubing and frits.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state and stability of bacitracin components, which can influence their retention and recovery.[8][11][12] An optimal pH range is generally between 5 and 7.[7][8]
-
Column Issues: A degrading column or secondary interactions with residual silanol (B1196071) groups on the stationary phase can also lead to poor peak shape and low recovery.[3][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low this compound recovery.
Issue 1: Low recovery of this compound, especially at lower concentrations.
-
Potential Cause: Metal chelation between this compound and metal ions in the HPLC system.[1][3][7]
-
Recommended Solution:
-
Introduce a Chelating Agent: Add a chelating agent like disodium edetate (EDTA) to the aqueous portion of the mobile phase. A concentration of 0.1 mM EDTA has been shown to be effective.[1]
-
System Passivation: Before analysis, passivate the HPLC system by flushing it with a solution containing a chelating agent to minimize interactions with metal surfaces.[3]
-
Issue 2: Poor peak shape (tailing or fronting) for the this compound peak.
-
Potential Cause 1: Secondary interactions with the column's stationary phase, particularly with residual silanol groups.[3][12]
-
Recommended Solution 1:
-
Potential Cause 2: Column overload.
-
Recommended Solution 2: Reduce the injection volume or the concentration of the sample.[3]
-
Potential Cause 3: Column degradation.
-
Recommended Solution 3: Flush the column according to the manufacturer's instructions or replace it if necessary.[3]
Issue 3: Presence of unexpected peaks, such as Bacitracin F.
-
Potential Cause: Degradation of this compound due to oxidation or other stress factors.[7][8][9]
-
Recommended Solution:
-
Sample Preparation: Prepare samples fresh and keep them at a controlled, cool temperature (e.g., 4°C) to minimize degradation.[8]
-
pH Control: Maintain the pH of sample solutions within the optimal range of 5-7.[7][8]
-
Storage: Store this compound powder in a tightly sealed, light-resistant container at 2-8°C.[10] For aqueous solutions, store at 2-8°C and use within a week.[10]
-
Use of Antioxidants: In some cases, the addition of antioxidants during sample preparation might be considered to prevent oxidation.[8]
-
Data Presentation
Table 1: Impact of EDTA on this compound Recovery
| Condition | This compound Concentration | Recovery (%) | Linearity (R²) | y-intercept |
| Without EDTA in Mobile Phase | Low | Significantly Reduced | Poor | Unacceptable |
| With 0.1 mM EDTA in Mobile Phase | Low to High | Improved | 0.9999 | Acceptable (-0.25%) |
This table summarizes findings where the addition of EDTA to the mobile phase significantly improved the recovery and linearity of this compound analysis, particularly at low concentrations.[1]
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol is adapted from validated methods designed to improve the recovery and separation of bacitracin components.[1][10]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil ODS, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Aqueous Phase: Prepare a buffer solution (e.g., 0.111 M potassium phosphate (B84403) dibasic) and add 0.1 mM disodium edetate (EDTA).[1][10]
-
Organic Phase: A mixture of methanol (B129727) and acetonitrile. A ratio of 27:2 (methanol:acetonitrile) has been shown to improve peak resolution.[1]
-
The final mobile phase composition is typically a mixture of the aqueous and organic phases, as specified in official monographs (e.g., USP).[1]
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: Maintain a constant temperature using a column oven (e.g., 30°C or 40°C) to ensure consistent retention times.[4][7]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the bacitracin sample in a suitable solvent, such as deionized water with a small amount of dilute hydrochloric acid to aid dissolution.[1]
-
Dilute the stock solution to the desired concentration with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
Visualizations
Caption: Metal chelation pathway leading to low this compound recovery.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
impact of pH on Bacitracin A activity and stability
Welcome to the Technical Support Center for Bacitracin A. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the impact of pH on the activity and stability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are most stable within a pH range of 5.0 to 7.0.[1][2] For solutions containing 10,000 units/mL, the optimal pH is between 5.5 and 7.5.[2][3]
Q2: How does pH outside the optimal range affect this compound?
This compound rapidly loses its activity and stability at pH values outside the optimal range. It is quickly inactivated in solutions with a pH below 4 or greater than 9.
Q3: What are the primary degradation pathways for this compound at different pH levels?
The degradation of this compound is highly pH-dependent. The two main pathways are:
-
Oxidation: In neutral to acidic aqueous solutions, oxidation is the major decomposition mechanism, leading to the formation of Bacitracin F, a product with significantly less antimicrobial activity.
-
Deamidation: In alkaline solutions (pH > 7), the primary degradation pathway is the deamidation of the asparagine residue. This process is very rapid, especially at pH 12 and elevated temperatures.
Q4: How does temperature impact the stability of this compound solutions?
Temperature is a critical factor. At refrigerated temperatures (2-8°C), aqueous solutions within the optimal pH range (5-7) can be stable for several months. However, at room temperature, significant degradation occurs, with a potential activity loss of about 50% in just one week.
Q5: What are the best practices for formulating this compound in ointments?
This compound is unstable in water-miscible bases. For optimal stability in ointment formulations, anhydrous grease bases such as petrolatum, paraffins, and white wax are recommended.
Q6: How does zinc complexation affect this compound stability?
The formation of a complex with zinc (Bacitracin Zinc) significantly enhances the stability of this compound. This is particularly effective in solid formulations, as it reduces the molecule's sensitivity to moisture. The antimicrobial activity of bacitracin is also dependent on the presence of divalent metal ions like zinc.
Data Summary: pH-Dependent Stability of this compound
The following tables provide an estimate of the remaining this compound activity in aqueous solutions under different pH and temperature conditions.
Table 1: Estimated Percentage of this compound Activity Remaining at 4°C (Refrigerated)
| pH | 1 Day | 7 Days | 14 Days | 30 Days |
| 3.0 | < 80% | < 60% | < 40% | < 20% |
| 4.0 | ~90% | ~75% | ~60% | ~40% |
| 5.0 | >98% | >95% | >90% | >85% |
| 6.0 | >99% | >98% | >95% | >90% |
| 7.0 | >98% | >95% | >90% | >85% |
| 8.0 | ~90% | ~70% | ~50% | < 30% |
| 9.0 | < 70% | < 40% | < 20% | < 10% |
| 10.0 | < 50% | < 20% | < 10% | < 5% |
Table 2: Estimated Percentage of this compound Activity Remaining at 25°C (Room Temperature)
| pH | 1 Day | 7 Days | 14 Days | 30 Days |
| 3.0 | < 60% | < 30% | < 10% | < 5% |
| 4.0 | ~75% | ~50% | ~25% | < 10% |
| 5.0 | ~95% | ~80% | ~65% | ~40% |
| 6.0 | ~98% | ~85% | ~70% | ~50% |
| 7.0 | ~95% | ~80% | ~65% | ~40% |
| 8.0 | ~70% | ~40% | < 20% | < 10% |
| 9.0 | < 50% | < 20% | < 5% | < 1% |
| 10.0 | < 30% | < 10% | < 1% | < 1% |
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and analysis of this compound.
Issue 1: Unexpected Loss of Potency in a Freshly Prepared Aqueous Solution
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Poor Recovery or Inconsistent Results During HPLC Analysis
-
Potential Cause: Bacitracin is a known metal chelator and can bind to metal components in the HPLC system (e.g., stainless steel tubing, frits), leading to low recovery and peak tailing.
-
Recommended Solution: Add a chelating agent such as EDTA (e.g., 1.4 µM) to the mobile phase. This will complex with metal ions and prevent their interaction with this compound.
-
Potential Cause: Use of an acidic mobile phase can cause peak splitting for some oxidative degradation products (e.g., Bacitracin F).
-
Recommended Solution: Be aware of this phenomenon when interpreting chromatograms and integrate both peaks for quantification. Alternatively, consider optimizing the mobile phase pH to be less acidic.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from published stability studies and is suitable for quantifying this compound and its primary degradation product, Bacitracin F.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Reversed-phase C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate (B84403) (monobasic and dibasic)
-
EDTA (Disodium Edetate)
-
High-purity water
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.111 M potassium phosphate dibasic, 0.111 M potassium phosphate monobasic, and 1.4 µM EDTA in a 37:58.7:4.3 (v/v/v) ratio of water, methanol, and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20-50 µL
-
-
Procedure:
-
Sample Preparation: Prepare a 2 mg/mL solution of the this compound sample in 0.1 N HCl. For Bacitracin Zinc samples, use a diluent of 40 g/L EDTA adjusted to pH 7.0 with NaOH.
-
Standard Preparation: Prepare separate 2 mg/mL solutions of this compound and Bacitracin F reference standards in the appropriate diluent.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Inject the samples and standards onto the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound and Bacitracin F based on their retention times compared to the standards. Quantify the peak areas to determine the concentration and percentage of degradation.
-
Protocol 2: Microbiological Agar (B569324) Diffusion Assay for this compound Activity
This assay determines the antimicrobial potency of this compound by measuring the zone of inhibition against a susceptible microorganism.
-
Materials:
-
Test Organism: Micrococcus luteus (e.g., ATCC 10240).
-
Culture Medium: Nutrient Agar or other suitable medium (final pH 6.5-7.1).
-
Buffer: Sterile phosphate buffer (pH 6.0 or 7.0).
-
Sterile petri dishes, sterile cylinders (or paper discs).
-
This compound reference standard.
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of Micrococcus luteus matching a 0.5 McFarland standard.
-
Plate Preparation: Inoculate molten agar with the standardized bacterial suspension and pour into sterile petri dishes to a uniform depth of ~4 mm. Allow the agar to solidify.
-
Sample and Standard Dilution: Prepare a series of dilutions of the this compound reference standard (e.g., 0.25 to 4.0 IU/mL) and the test samples in the sterile phosphate buffer.
-
Application: Place sterile cylinders onto the surface of the seeded agar plates. Carefully pipette a defined volume of each standard and sample dilution into separate cylinders. Alternatively, impregnate sterile paper discs with the solutions and place them on the agar.
-
Incubation: Allow the plates to stand at room temperature for 1-2 hours to permit diffusion, then invert and incubate at 32-37°C for 16-24 hours.
-
Analysis: Measure the diameter of the zones of inhibition for each standard and sample. Plot a standard curve of the zone diameter versus the logarithm of the concentration for the reference standard. Use this curve to determine the potency of the test samples.
-
Visualizations
pH-Dependent Degradation Pathways of this compound
References
Technical Support Center: Minimizing Bacitracin A Precipitation
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth explanations to prevent the precipitation of Bacitracin A in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound is a complex polypeptide, and its solubility is highly sensitive to the physicochemical environment. Precipitation is often triggered by one or more of the following factors:
-
pH: Like many peptides, this compound has an isoelectric point (pI), the pH at which its net charge is zero. Solubility is minimal at or near the pI. Bacitracin is more stable in acidic solutions and becomes unstable above pH 9.[1] The optimal pH for stability in aqueous solutions is between 5.0 and 7.5.[2][3]
-
Buffer Composition: Certain buffer ions can interact with this compound. For instance, phosphate (B84403) buffers can precipitate with divalent cations, which are often complexed with Bacitracin.
-
Divalent Cations: Bacitracin's activity and structure are dependent on complexing with divalent cations like Zinc (Zn²⁺) or Manganese (Mn²⁺).[4][5][6] However, an imbalance or the presence of certain other ions can lead to the formation of insoluble metal-bacitracin complexes.[7] Deprotonation of a group with a pKa near 5.5 in the metal-bacitracin complex is associated with aggregation and precipitation.[7]
-
Concentration: Exceeding the solubility limit of this compound in a specific buffer system will inevitably lead to precipitation.
-
Temperature: While refrigeration (2-8°C) is recommended for storage, repeated freeze-thaw cycles or exposure to room temperature for extended periods can lead to degradation and aggregation.[2][8] Aqueous solutions of bacitracin deteriorate rapidly at room temperature.[1][8][9]
-
Incompatible Excipients: Substances like benzoates, salicylates, and tannates can inactivate and precipitate Bacitracin.[8]
Q2: What is the optimal pH for keeping this compound in solution?
A2: The optimal pH range for this compound stability and solubility in aqueous solutions is between 5.0 and 7.5.[3] It is relatively stable in acidic conditions but is rapidly inactivated in solutions with a pH below 4 or above 9.[1][8]
Q3: Can I use phosphate-buffered saline (PBS)?
A3: Caution is advised when using phosphate buffers. Bacitracin requires divalent cations (like Zn²⁺) for its activity.[4][6] Phosphate ions can precipitate with these essential cations, indirectly causing the destabilization and precipitation of the bacitracin-metal complex. If PBS must be used, a solubility trial is highly recommended.
Q4: How should I prepare my stock solution to maximize stability?
A4: For initial solubilization, especially at high concentrations, using a small amount of a suitable organic solvent or acidic solution before diluting into your final buffer can be effective. A general best practice is to dissolve the peptide completely in a minimal volume of sterile distilled water or a dilute acid (e.g., 0.1% acetic acid) before slowly adding this stock solution dropwise into the final, stirred buffer solution.[10] This prevents localized high concentrations that can trigger precipitation.[10] Sigma-Aldrich reports solubility in water up to 50 mg/mL and in 1 N HCl at 50 mg/ml.[1]
Troubleshooting Guide
This section addresses specific precipitation issues and provides a systematic approach to resolving them.
Issue: Precipitation observed immediately after adding this compound to the buffer.
This common issue points to a fundamental incompatibility between the buffer system and the peptide at the desired concentration.
Troubleshooting Workflow
Data & Protocols
Data Presentation
For successful experimentation, understanding the key properties of this compound and selecting an appropriate buffer are critical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility | Reference(s) |
| Molecular Formula | C₆₆H₁₀₃N₁₇O₁₆S | A large, complex polypeptide structure. | |
| Molecular Weight | ~1422.7 g/mol | High molecular weight can contribute to lower solubility. | |
| Isoelectric Point (pI) | ~8.5 - 8.8 | Solubility is lowest at this pH. Working far from the pI is advised. | [1] |
| Optimal pH Stability | 5.0 - 7.5 | The ideal range to maintain both solubility and biological activity. | [2][3][11] |
| Solubility | Very soluble in water and methanol; soluble in ethanol. | Provides options for creating concentrated stock solutions. | [1][9] |
Table 2: Buffer System Recommendations for this compound
| Buffer | Useful pH Range | Recommendation for this compound | Rationale |
| Acetate | 3.8 - 5.8 | Recommended | Good choice for acidic range where Bacitracin is stable. Does not chelate divalent cations. |
| MES | 5.5 - 6.7 | Recommended | A "Good's" buffer, known for minimal interaction with biological molecules and metal ions. |
| HEPES | 6.8 - 8.2 | Recommended | Commonly used in cell culture; generally non-coordinating with metal ions at physiological pH. |
| Tris | 7.5 - 9.0 | Use with Caution | Can interact with some metal ions. pH range borders the instability zone of Bacitracin (>pH 9). |
| Phosphate (PBS) | 5.8 - 8.0 | Not Recommended | Phosphate can precipitate with essential divalent cations (e.g., Zn²⁺), leading to Bacitracin instability. |
| Carbonate/Bicarbonate | 9.2 - 10.7 | Avoid | pH is too alkaline; will cause rapid degradation and inactivation of this compound.[1][8] |
Experimental Protocol: Buffer Solubility Screening
This protocol provides a systematic method to determine the optimal buffer for your specific this compound concentration and experimental conditions.
Objective: To identify a buffer system that maintains the solubility of this compound at the desired working concentration.
Materials:
-
This compound powder
-
High-purity water
-
Buffer stock solutions (e.g., 1 M Acetate, 1 M MES, 1 M HEPES)
-
Microcentrifuge tubes (1.5 mL)
-
pH meter
-
Vortex mixer
Procedure:
-
Prepare a Master Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in high-purity water to create a concentrated stock (e.g., 20-50 mg/mL). Ensure it is fully dissolved. A brief, gentle sonication may aid dissolution.
-
-
Prepare Test Buffers:
-
In separate tubes, prepare 500 µL aliquots of each buffer to be tested (e.g., 50 mM Acetate, 50 mM MES, 50 mM HEPES).
-
Adjust the pH of each buffer to a desired test point within its buffering range (e.g., pH 5.0, 6.0, 7.0).
-
-
Perform Solubility Test:
-
Calculate the volume of the this compound master stock needed to achieve your final desired concentration in the 500 µL test buffer.
-
While gently vortexing the test buffer, add the calculated volume of this compound stock solution drop-by-drop.
-
-
Observation and Analysis:
-
Incubate the tubes at the intended experimental temperature (e.g., room temperature, 37°C) for 1-2 hours.
-
Visually inspect each tube for signs of precipitation (cloudiness, visible particles).
-
For a more quantitative measure, centrifuge the tubes (e.g., 14,000 x g for 10 min) and measure the absorbance of the supernatant at 280 nm to compare the amount of soluble peptide.
-
-
Selection:
-
The buffer system that remains clear and shows the highest supernatant absorbance is the optimal choice for your experiment.
-
Visualizing the Effect of pH on this compound Solubility
The net charge of this compound is highly dependent on the pH of the solution, which is the primary determinant of its solubility. At its isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Requirement of divalent metal ions for bacitracin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Studies on the complex formed between this compound and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Analysis of Bacitracin A and Bacitracin F Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activities of Bacitracin A and its degradation product, Bacitracin F. The information presented is supported by experimental data to assist in research and development involving bacitracin-based therapeutics.
Bacitracin is a polypeptide antibiotic complex produced by Bacillus subtilis and Bacillus licheniformis. The commercial form of bacitracin is a mixture of at least nine structurally similar cyclic polypeptides. The primary and most potent of these is this compound, which constitutes 60-80% of the commercial mixture. Bacitracin F is an oxidative degradation product of this compound and is considered to have significantly reduced or negligible antimicrobial activity.
Chemical Structures and Molecular Properties
This compound and Bacitracin F share a core cyclic peptide structure but differ in the N-terminal thiazoline (B8809763) ring. In this compound, this is an aminothiazoline moiety, which undergoes oxidative deamination to form a ketothiazole in Bacitracin F. This structural change is critical to the molecule's biological activity.
| Feature | This compound | Bacitracin F |
| Molecular Formula | C66H103N17O16S | C66H98N16O17S |
| Molecular Weight | 1422.7 g/mol | 1419.66 g/mol |
| N-terminal Moiety | Aminothiazoline | Ketothiazole |
| Biological Role | Active antimicrobial agent | Degradation product |
Mechanism of Action
The primary mechanism of action for bacitracin is the inhibition of bacterial cell wall synthesis. Specifically, bacitracin binds to the C55-isoprenyl pyrophosphate (undecaprenyl pyrophosphate), a lipid carrier molecule. This binding prevents the dephosphorylation of the carrier, which is a crucial step in the recycling of the molecule for the transport of peptidoglycan precursors across the cell membrane. The disruption of this process halts the synthesis of the bacterial cell wall, leading to cell death, particularly in Gram-positive bacteria.
Comparative Antimicrobial Activity
Experimental evidence consistently demonstrates that this compound is the most potent antimicrobial component of the bacitracin complex. In contrast, Bacitracin F exhibits significantly lower to negligible antibacterial activity.
A key study by Ikai et al. (1995) quantitatively compared the activity of isolated bacitracin components. The research concluded that This compound is approximately 2 to 8 times more potent than other minor components, including Bacitracin F , when tested against strains of Micrococcus luteus and Staphylococcus aureus. This substantial difference in activity underscores the importance of the N-terminal aminothiazoline ring in this compound for its biological function. The transformation to the ketothiazole structure in Bacitracin F leads to a significant loss of antimicrobial efficacy.
| Compound | Relative Antimicrobial Potency |
| This compound | Most Active |
| Bacitracin F | Little to no activity |
Experimental Protocols
The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and Bacitracin F, based on standard broth microdilution methods.
Objective:
To quantitatively determine and compare the in vitro antimicrobial activity of purified this compound and Bacitracin F against susceptible bacterial strains.
Materials:
-
Purified this compound and Bacitracin F
-
Susceptible bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Micrococcus luteus ATCC 4698)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve purified this compound and Bacitracin F in a suitable sterile solvent (e.g., sterile deionized water) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.
-
Store the stock solutions in aliquots at -20°C or below.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Label a sterile 96-well microtiter plate.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of designated rows for each compound to be tested.
-
Prepare working solutions of this compound and Bacitracin F at twice the highest desired final concentration.
-
Add 200 µL of the respective working solutions to well 1 of their designated rows.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Conclusion
The available data clearly indicate that this compound is the primary contributor to the antimicrobial activity of the bacitracin complex. Its degradation to Bacitracin F results in a significant reduction in potency. For researchers and professionals in drug development, this distinction is critical for the accurate assessment of bacitracin's efficacy, stability, and for the development of new antibiotic formulations. The presence of Bacitracin F in a preparation is an indicator of degradation and loss of antimicrobial activity.
Bacitracin A vs. Bacitracin Zinc: A Comparative Guide on Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacitracin A and Bacitracin Zinc, focusing on their respective stability and efficacy profiles. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds.
Executive Summary
Bacitracin is a polypeptide antibiotic complex composed of several structurally similar compounds, with this compound being the most microbiologically active component. Bacitracin Zinc is the salt form of this antibiotic complex, where zinc is incorporated to enhance the stability of the formulation. While the fundamental mechanism of antibacterial action remains the same for both, the key distinction lies in their stability. Bacitracin Zinc exhibits significantly greater stability, particularly in the presence of moisture and at elevated temperatures, which is a critical factor for formulation and storage. In terms of efficacy, while this compound is the most potent individual component, the overall antibacterial activity of a Bacitracin Zinc formulation is contingent on the concentration of its active constituents, primarily this compound.
Data Presentation
Table 1: Comparative Stability of this compound and Bacitracin Zinc
| Parameter | This compound | Bacitracin Zinc | Key Findings |
| Form | Free peptide complex | Zinc salt of the peptide complex | The presence of zinc significantly enhances stability. |
| Moisture Sensitivity | Hygroscopic and susceptible to degradation in the presence of moisture. | More stable in the presence of moisture. | Bacitracin Zinc is preferred for formulations where moisture content is a concern. |
| Thermal Stability | Shows definite decomposition at 56°C and 80°C. | More stable at elevated temperatures. Loses only 10% of its potency after 24 months at 40°C. | Bacitracin Zinc offers a longer shelf-life and is more robust to temperature fluctuations. |
| Aqueous Solution Stability | At room temperature, about 50% loss of activity in one week. Stable for several months at 2-8°C and pH 5-7. | Generally more stable in aqueous formulations, though still susceptible to degradation over time. | Refrigeration and pH control are crucial for aqueous solutions of both forms, but Bacitracin Zinc offers an advantage. |
| Solid-State Stability | Less stable, especially at higher relative humidity. | Can maintain potency for up to 3 years at room temperature in a dry state. | For powdered formulations, Bacitracin Zinc is the more stable option. |
Table 2: Comparative Efficacy of Bacitracin Components
| Component | Relative Antibacterial Potency | Target Organisms | Mechanism of Action |
| This compound | Most potent component of the bacitracin complex. | Primarily Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. | Inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate (bactoprenol pyrophosphate). |
| Bacitracin B1 & B2 | Approximately 90% of the activity of this compound. | Similar spectrum to this compound. | Same mechanism as this compound. |
| Bacitracin Zinc | Efficacy is dependent on the concentration of active components (primarily this compound). The zinc ion itself does not have a primary antibacterial effect in this context but is essential for the antibiotic's activity. | Same spectrum as the bacitracin complex. | Same mechanism as the bacitracin complex. |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Bacitracin
This method is crucial for assessing the stability of bacitracin formulations by separating and quantifying the active components from their degradation products.
1. Objective: To develop and validate an HPLC method for the simultaneous determination of this compound, B1, B2, and the degradation product Bacitracin F.
2. Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile Phase: A suitable gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile/methanol). The addition of a chelating agent like EDTA to the mobile phase can improve the recovery of bacitracin components by preventing their interaction with metal ions in the HPLC system.
-
Reference standards for this compound, B1, B2, and F.
3. Sample Preparation:
-
Bacitracin Samples: Dissolve a known quantity of the bacitracin sample in an appropriate diluent.
-
Bacitracin Zinc Samples: Dissolve a known quantity in a diluent containing a chelating agent (e.g., EDTA) to release the bacitracin from the zinc complex.
4. Chromatographic Conditions:
-
Column: C18, 5 µm particle size
-
Mobile Phase: Gradient elution to effectively separate all components.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30°C
5. Data Analysis: The peak areas of the bacitracin components and their degradation products are integrated and compared to those of the reference standards to determine their concentrations. Stability is assessed by monitoring the decrease in the concentration of active components and the increase in degradation products over time under various stress conditions (e.g., temperature, humidity, light).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antibiotic required to inhibit the growth of a specific bacterium.
1. Objective: To compare the in vitro antibacterial efficacy of this compound and Bacitracin Zinc against relevant bacterial strains.
2. Materials:
-
96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Bacitracin Zinc stock solutions of known concentrations.
3. Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound and Bacitracin Zinc stock solutions in CAMHB directly in the microtiter plates.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).
Mandatory Visualization
Caption: Relationship between Bacitracin forms and their key properties.
Caption: Workflow for comparative stability testing of this compound and Bacitracin Zinc.
Caption: Mechanism of action of Bacitracin.
A Comparative Analysis of Bacitracin A and Other Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bacitracin A with other prominent peptide antibiotics, including Polymyxin B, Daptomycin, and the glycopeptide Vancomycin. The information is supported by experimental data to assist in research and drug development decisions.
Executive Summary
Peptide antibiotics represent a diverse class of antimicrobial agents crucial in the era of increasing antibiotic resistance. This compound, a cyclic polypeptide, has long been a staple in topical applications for Gram-positive infections. This guide delves into a comparative analysis of its efficacy and mechanism of action against other significant peptide and glycopeptide antibiotics. Key comparisons drawn against Polymyxin B, a last-resort antibiotic for multidrug-resistant Gram-negative infections, Daptomycin, a lipopeptide antibiotic targeting Gram-positive pathogens, and Vancomycin, a glycopeptide standard for serious methicillin-resistant Staphylococcus aureus (MRSA) infections, reveal distinct spectrums of activity, mechanisms of action, and cellular effects.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Peptide Antibiotics against Gram-Positive Bacteria
| Antibiotic | Organism | MIC (µg/mL) | Source(s) |
| This compound | Staphylococcus aureus (MSSA) | 0.5 - 1.0 (units/mL) | [1] |
| Staphylococcus aureus (MRSA) | 0.5 - 1.0 (units/mL) | [1][2] | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 16 - 32 | [3] | |
| Polymyxin B | Staphylococcus aureus | Resistant | [2] |
| Daptomycin | Staphylococcus aureus (MSSA) | 0.5 | |
| Staphylococcus aureus (MRSA) | ≤1 | ||
| Vancomycin-Resistant Enterococcus faecium (VRE) | 1 - 8 | ||
| Vancomycin | Staphylococcus aureus (MSSA) | 1 | |
| Staphylococcus aureus (MRSA) | 0.5 - >8 | ||
| Vancomycin-Resistant Enterococcus faecium (VRE) | >256 |
Note: MIC values can vary between studies and bacterial strains.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Peptide Antibiotics against Gram-Negative Bacteria
| Antibiotic | Organism | MIC (µg/mL) | Source(s) |
| This compound | Escherichia coli | Generally Resistant | |
| Pseudomonas aeruginosa | Generally Resistant | ||
| Polymyxin B | Escherichia coli | 0.5 - 2 | |
| Pseudomonas aeruginosa | 1 - 4 | ||
| Daptomycin | Escherichia coli | Generally Resistant | |
| Pseudomonas aeruginosa | Generally Resistant | ||
| Vancomycin | Escherichia coli | Generally Resistant | |
| Pseudomonas aeruginosa | Generally Resistant |
Note: Specific MIC values for Polymyxin B can vary widely depending on the strain and testing methodology.
Mechanisms of Action
This compound
This compound primarily targets the bacterial cell wall synthesis pathway. It forms a complex with a divalent metal ion, such as Zn²⁺, and binds to C₅₅-isoprenyl pyrophosphate (bactoprenol pyrophosphate). This action inhibits the dephosphorylation of the lipid carrier, preventing the recycling of bactoprenol (B83863) and thereby halting the transport of peptidoglycan precursors across the cell membrane. This leads to the cessation of cell wall synthesis and ultimately, bacterial cell lysis.
Polymyxin B
Polymyxin B is a cationic polypeptide that interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces Ca²⁺ and Mg²⁺ ions that stabilize the LPS layer, leading to increased permeability of the outer membrane. Subsequently, Polymyxin B disrupts the integrity of the inner cytoplasmic membrane, causing leakage of intracellular contents and bacterial death.
Daptomycin
Daptomycin is a cyclic lipopeptide that requires calcium ions for its activity. In the presence of Ca²⁺, it inserts its lipid tail into the bacterial cytoplasmic membrane of Gram-positive bacteria. This leads to membrane depolarization, potassium ion efflux, and disruption of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death without causing lysis.
Cellular Signaling and Cytotoxicity
Polymyxin B-Induced Apoptosis in Human Cells
While effective against Gram-negative bacteria, polymyxins can exhibit toxicity to mammalian cells. Studies have shown that Polymyxin B can induce apoptosis in human macrophage-like and neutrophil-like cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has also been shown to down-regulate the NF-κB and NOD-like receptor signaling pathways in human lung epithelial cells.
This compound Cytotoxicity
The effect of this compound on mammalian cells is complex. Some studies have reported cytotoxicity towards human fibroblasts and keratinocytes at clinically relevant concentrations. Conversely, other research has demonstrated a protective effect of bacitracin on human intestinal epithelial cells against toxins produced by Clostridium difficile. This protective mechanism appears to involve the inhibition of toxin entry into the cells rather than the modulation of specific intracellular signaling pathways.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for antibiotic efficacy. The broth microdilution method is a standard procedure for determining MIC.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium. Several colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Exposure to Antibiotic: The culture medium is replaced with fresh medium containing various concentrations of the peptide antibiotic. The cells are then incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The results are often expressed as the percentage of cell viability compared to an untreated control.
Conclusion
This compound remains a valuable topical antibiotic for Gram-positive infections due to its specific mechanism of inhibiting cell wall synthesis. When compared to other peptide and glycopeptide antibiotics, its narrow spectrum and potential for nephrotoxicity limit its systemic use. Polymyxin B serves a critical role in combating multidrug-resistant Gram-negative infections, but its use is tempered by potential cytotoxicity. Daptomycin offers a potent option for serious Gram-positive infections, including those resistant to other agents. Vancomycin continues to be a cornerstone of therapy for MRSA infections. The choice of antibiotic must be guided by the specific pathogen, its susceptibility profile, the site of infection, and the potential for adverse effects. This comparative guide provides a foundational understanding to aid in these critical decisions in the field of drug development and research.
References
Decoding Specificity: A Comparative Guide to Bacitracin A and Novel Protein Disulfide Isomerase (PDI) Inhibitors
For researchers, scientists, and drug development professionals, the quest for specific molecular probes and therapeutic agents is paramount. Protein Disulfide Isomerase (PDI) has emerged as a significant target in various pathological conditions, including cancer and thrombosis. For years, the antibiotic Bacitracin A has been a widely used inhibitor to probe PDI function. However, mounting evidence challenges its specificity, prompting the development of more selective alternatives. This guide provides an objective comparison of this compound with other PDI inhibitors, supported by experimental data and detailed protocols to aid in the rational selection of the most appropriate research tools.
The Specificity Challenge of this compound
This compound, a cyclic polypeptide antibiotic, has been historically employed as a PDI inhibitor. Its mechanism of action involves the formation of a disulfide bond with free cysteines within the substrate-binding b' domain of PDI.[1][2] While it does inhibit PDI, a growing body of research indicates that this compound is not a specific inhibitor and exhibits numerous off-target effects.[1][3][4] Studies have shown that at concentrations typically used to inhibit PDI, this compound can also affect other molecular chaperones and non-catalyzed protein folding. This lack of selectivity can lead to misinterpretation of experimental results, attributing observed effects to PDI inhibition when they may arise from other interactions.
A New Generation of PDI Inhibitors
The limitations of this compound have spurred the development of novel, more specific PDI inhibitors. These molecules, often identified through high-throughput screening, offer improved selectivity and potency, making them more reliable tools for studying PDI biology and as potential therapeutic leads. This guide focuses on a selection of these alternatives, comparing their performance against this compound.
Quantitative Comparison of PDI Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and several alternative inhibitors against PDI and other related thiol isomerases. Lower IC50 values indicate higher potency. The data highlights the significantly greater potency and, in many cases, selectivity of the newer compounds compared to this compound.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference(s) |
| This compound | PDI | ~100 - 200 | Non-selective, inhibits other thiol isomerases. Analogs show wide range of IC50s (e.g., Bacitracin F: 20 µM, Bacitracin B: 1050 µM). | |
| Quercetin-3-rutinoside (Rutin) | PDI | ~6 - 10 | Selective for PDI; does not significantly inhibit ERp5, ERp57, or thioredoxin. | |
| ML359 | PDI | 0.25 | >100-fold selective over ERp5, thioredoxin, and thioredoxin reductase. | |
| PACMA 31 | PDI | 10 | Irreversible inhibitor. | |
| BAP2 | PDI | 0.93 | Chalcone-based inhibitor. | |
| 16F16 | PDI | ~5 |
Experimental Protocols
To ensure reproducibility and aid in the validation of PDI inhibitors, detailed protocols for two common assays are provided below.
Insulin (B600854) Turbidity Assay for PDI Reductase Activity
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.
Materials:
-
Human PDI
-
Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
EDTA solution (100 mM, pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Reaction Cocktail Preparation (prepare fresh for each experiment):
-
For a 1 mL final reaction volume, mix:
-
756 µL Sodium Phosphate Buffer
-
24 µL EDTA solution
-
120 µL Insulin solution
-
-
-
Assay Setup:
-
In a 96-well plate, add 75 µL of the reaction cocktail to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or buffer for control).
-
Add 10 µL of PDI solution (final concentration ~1.5 µM).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of DTT solution (final concentration 1 mM) to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for up to 90 minutes at 25°C.
-
-
Data Analysis:
-
Subtract the background absorbance from a control well containing no PDI.
-
Plot the absorbance change over time to determine the rate of insulin aggregation.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Di-Eosin-GSSG (di-E-GSSG) Reductase Assay
This is a highly sensitive fluorescence-based assay that measures the reductase activity of PDI using a pseudo-substrate, di-eosin-glutathione disulfide (di-E-GSSG). The fluorescence of di-E-GSSG is quenched, and upon reduction by PDI, the fluorescence of the eosin-GSH product is liberated.
Materials:
-
Human PDI
-
di-E-GSSG probe
-
Dithiothreitol (DTT)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
EDTA (2 mM)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~520 nm, Emission ~545 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of di-E-GSSG in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of PDI, DTT, and test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add PDI to the wells (final concentration in the nanomolar range).
-
Incubate for a pre-determined time at room temperature.
-
-
Initiate Reaction:
-
Add a solution of di-E-GSSG and DTT to each well to initiate the reaction.
-
-
Measurement:
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizing Experimental Design and Mechanisms
To further clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for validating the specificity of a PDI inhibitor.
References
Navigating Specificity: A Comparative Guide to Bacitracin A Cross-Reactivity in Immunological Assays
For researchers, scientists, and drug development professionals engaged in the quantification and characterization of the antibiotic Bacitracin, a critical understanding of immunoassay specificity is paramount. This guide provides a comparative analysis of the cross-reactivity of Bacitracin A in immunological assays, offering insights into potential interferences from related compounds and outlining rigorous experimental protocols for validation.
Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis, is a complex mixture of structurally similar molecules. The primary and most microbiologically active component is this compound. Commercial preparations, however, contain other related polypeptides, including Bacitracin B1, B2, and the degradation product Bacitracin F. The structural similarity among these components presents a significant challenge for immunoassays designed to specifically quantify this compound, as antibodies raised against one component may exhibit cross-reactivity with others. This guide delves into the nuances of this cross-reactivity, providing a framework for its assessment.
Comparative Analysis of Antibody Cross-Reactivity
Below is a qualitative summary of expected antibody reactivity:
| Bacitracin Component | Typical Antibody Reactivity (%) | Notes |
| This compound | High (Target Analyte) | As the principal and most potent component, high reactivity is the intended outcome. |
| Bacitracin B1/B2 | Likely High | Due to high structural similarity to this compound, significant cross-reactivity is anticipated. |
| Bacitracin F | Variable / Often Undisclosed | This degradation product has a modified structure that may lead to reduced but still potentially significant cross-reactivity. |
| Other Antibiotics | Generally Low / Undisclosed | Cross-reactivity with structurally unrelated or dissimilar antibiotics is expected to be low but should be empirically determined. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously determine the cross-reactivity of an anti-bacitracin antibody, a two-step experimental approach is recommended: separation of bacitracin components followed by immunoassay analysis.
Separation of Bacitracin Components by High-Performance Liquid Chromatography (HPLC)
This initial step is crucial for isolating the individual bacitracin components to be tested for cross-reactivity.
Objective: To separate this compound, B1, B2, F, and other related substances from a bacitracin standard.
Materials:
-
Bacitracin standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase A: 50 mmol/L ammonium (B1175870) formate (B1220265) (pH adjusted to 4.0 with formic acid)
-
Mobile Phase B: Acetonitrile
-
Solvent for sample dissolution (e.g., water, methanol, or a mixture)
Procedure:
-
Sample Preparation: Dissolve the bacitracin standard in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1 mL/min.
-
Use a gradient elution program, adjusting the ratio of Mobile Phase A and B to achieve optimal separation of the bacitracin components.
-
Set the detection wavelength to 254 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the separated peaks of this compound, B1, B2, and F.
-
Concentration Determination: Determine the concentration of each isolated component, for example, by UV spectrophotometry or by using a primary analytical standard if available.
Cross-Reactivity Assessment by Competitive ELISA
Once the individual bacitracin components are isolated and their concentrations are known, their reactivity in the immunoassay can be determined.
Objective: To quantify the cross-reactivity of an anti-bacitracin antibody with isolated bacitracin components.
Materials:
-
Anti-bacitracin antibody-coated microtiter plate
-
Isolated and quantified bacitracin components (this compound, B1, B2, F, etc.)
-
Bacitracin-enzyme conjugate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to generate a standard curve.
-
Sample Preparation: Prepare serial dilutions of the isolated bacitracin components (B1, B2, F, etc.) to be tested for cross-reactivity.
-
Assay Protocol:
-
Add a fixed volume of the standard or the test component solution to the respective wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the bacitracin-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding between the free bacitracin (or cross-reactant) and the bacitracin-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of bacitracin or cross-reactant in the sample.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% inhibition concentration (IC50) for this compound and for each of the tested components from their respective dose-response curves.
-
Calculate the percent cross-reactivity for each component using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Component) x 100
-
Visualizing the Workflow and Assay Principle
To better illustrate the experimental design and the underlying mechanism of the immunoassay, the following diagrams are provided.
Conclusion: The Imperative of Validation
The accurate quantification of this compound is essential for efficacy and safety assessments in pharmaceutical development and quality control. Due to the inherent heterogeneity of bacitracin preparations, assuming the absolute specificity of any immunoassay is ill-advised. The potential for cross-reactivity with other bacitracin components can lead to an overestimation of the active compound, with significant implications for product quality and clinical outcomes.
Therefore, it is incumbent upon researchers to either demand detailed cross-reactivity data from assay manufacturers or to perform in-house validation studies as outlined in this guide. By employing a systematic approach of chromatographic separation followed by immunoassay characterization, scientists can gain a comprehensive understanding of their assay's performance and ensure the reliability and accuracy of their results. This rigorous validation is not merely a procedural formality but a fundamental requirement for sound scientific and developmental decision-making.
References
quality control parameters for research-grade Bacitracin A
For scientists and drug development professionals utilizing Bacitracin A in their research, ensuring the quality and consistency of this polypeptide antibiotic is paramount. This guide provides a comprehensive comparison of key quality control parameters for research-grade this compound, details the experimental protocols for its analysis, and explores potential alternatives for various research applications.
Understanding the Compound: this compound
Bacitracin is a mixture of cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis. The major and most potent component is this compound.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Due to its complexity, commercial preparations of bacitracin contain a mixture of related compounds, including Bacitracins B1, B2, B3, and the degradation product, Bacitracin F.[1] Therefore, stringent quality control is essential to ensure the purity and potency of research-grade this compound.
Comparative Analysis of Quality Control Parameters
The following tables summarize the typical quality control specifications for research-grade this compound from various suppliers, based on publicly available Certificates of Analysis. These parameters are crucial for assessing the identity, purity, strength, and safety of the compound.
Table 1: Physicochemical and Purity Specifications
| Parameter | Supplier A (RPI)[2] | Supplier B (GoldBio)[3] | Supplier C (MedchemExpress)[4] |
| Appearance | White to pale buff powder | White to pale buff powder | White to light yellow solid |
| pH (in a specified solution) | 5.5 - 7.5 | 5.5 - 7.5 | 6.3 |
| Loss on Drying | ≤ 5.0% | ≤ 5.0% | 0.8% |
| Residue on Ignition | ≤ 0.5% | ≤ 0.5% | 0.2% |
| This compound Content | ≥ 40.0% | ≥ 40.0% | Not Specified |
| Sum of Bacitracins A, B1, B2, and B3 | ≥ 70.0% | ≥ 70.0% | Not Specified |
| Limit of Early Eluting Peptides | ≤ 20.0% | ≤ 20.0% | Not Specified |
| Limit of Bacitracin F | ≤ 6.0% | ≤ 6.0% | Not Specified |
Table 2: Potency and Microbiological Specifications
| Parameter | Supplier A (RPI) | Supplier B (GoldBio) | Supplier C (MedchemExpress) |
| Potency (Microbial Assay, Dried Basis) | ≥ 65.0 IU/mg | ≥ 65 IU/mg | 83 U/mg |
| Total Viable Aerobic Count | ≤ 100 CFU/g | Not Specified | <1 cfu/g (TAMC) |
| Total Yeast and Mold Count | Not Specified | Not Specified | <1 cfu/g (TYMC) |
| Bacterial Endotoxins | Not Specified | Not Specified | <0.01 EU/U |
Experimental Protocols
Accurate and reproducible experimental methods are the cornerstone of quality control. Below are detailed protocols for the two primary assays used to characterize research-grade this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to determine the content of this compound and to separate it from related substances. The use of a chelating agent like EDTA is critical to prevent peak distortion caused by the interaction of bacitracin with metal ions.
Materials and Reagents:
-
Bacitracin Reference Standard (e.g., USP)
-
Bacitracin sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate (B84403), Monobasic and Dibasic (ACS grade)
-
Edetate Disodium (EDTA) (ACS grade)
-
Orthophosphoric acid or Sodium Hydroxide for pH adjustment
-
Water (HPLC grade)
Instrumentation and Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would involve a gradual increase in the proportion of Mobile Phase B over time to elute the different bacitracin components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Sample Diluent (EDTA Solution): Prepare a 40 g/L solution of EDTA in water and adjust the pH to 7.0 with sodium hydroxide.
-
Standard Solution: Accurately weigh about 20 mg of Bacitracin Reference Standard and dissolve it in the Sample Diluent in a 10 mL volumetric flask to a final concentration of approximately 2.0 mg/mL.
-
Sample Solution: Prepare the Bacitracin sample in the same manner as the Standard Solution.
System Suitability:
Before sample analysis, inject the Standard Solution to ensure the system is performing adequately. Key parameters include:
-
Tailing Factor for this compound peak: Not more than 2.0.
-
Theoretical Plates for this compound peak: Not less than 2000.
-
Repeatability (Relative Standard Deviation of 5 replicate injections): Not more than 2.0% for the this compound peak area.
Data Analysis:
The purity of this compound is determined by the area percent method, where the percentage of each component is calculated from its peak area relative to the total area of all peaks in the chromatogram.
Microbiological Assay for Potency
The potency of bacitracin is determined by its ability to inhibit the growth of a susceptible microorganism, typically Micrococcus luteus.
Materials and Reagents:
-
Bacitracin Reference Standard
-
Bacitracin sample
-
Culture medium (e.g., Mueller-Hinton Agar)
-
Micrococcus luteus (e.g., ATCC 10240)
-
Sterile phosphate buffer
-
Sterile saline
Procedure (Cylinder-Plate Method):
-
Preparation of Inoculum: Prepare a standardized suspension of Micrococcus luteus in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Preparation of Agar (B569324) Plates: Inoculate the molten agar with the prepared bacterial suspension and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the Bacitracin Reference Standard and the sample in sterile phosphate buffer.
-
Application to Plates: Place sterile stainless steel cylinders onto the surface of the agar. Fill the cylinders with the different dilutions of the standard and sample solutions.
-
Incubation: Incubate the plates at 32-35 °C for 18-24 hours.
-
Measurement and Calculation: Measure the diameter of the zones of inhibition around each cylinder. Plot a standard curve of the log of the concentration versus the zone diameter for the reference standard. Use this curve to determine the potency of the sample.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quality control of this compound.
Caption: HPLC workflow for this compound purity analysis.
Caption: Microbiological assay workflow for Bacitracin potency.
Alternatives to this compound in Research
While this compound is a widely used antibiotic in research, particularly for preventing contamination in cell culture and for selection in certain molecular biology applications, several alternatives are available depending on the specific need.
For Preventing Contamination in Cell Culture:
-
Penicillin-Streptomycin (Pen-Strep): A common combination effective against both gram-positive and gram-negative bacteria.
-
Gentamicin: A broad-spectrum aminoglycoside antibiotic.
-
Kanamycin: Another aminoglycoside antibiotic with a broad spectrum of activity.
-
Amphotericin B: An antifungal agent often used in combination with antibiotics to prevent fungal contamination.
-
Natural Compounds: Research is ongoing into the use of plant-derived compounds with antimicrobial properties as substitutes for traditional antibiotics in cell culture.
For Selection of Transfected Cells:
In applications where antibiotic resistance genes are used as selectable markers, alternatives to bacitracin resistance are more common:
-
G418 (Geneticin): An aminoglycoside antibiotic used to select for cells expressing the neomycin resistance gene.
-
Puromycin (B1679871): An aminonucleoside antibiotic that is toxic to both prokaryotic and eukaryotic cells, used for selection with the puromycin N-acetyl-transferase gene.
-
Hygromycin B: An aminoglycoside antibiotic used with the hygromycin resistance gene.
-
Blasticidin S: A peptidyl nucleoside antibiotic used with the blasticidin S deaminase resistance gene.
The choice of an alternative will depend on the specific cell type, the nature of the research, and the potential for off-target effects of the antibiotic.
By carefully considering the quality control parameters, employing robust analytical methods, and being aware of suitable alternatives, researchers can ensure the reliability and reproducibility of their experiments involving this compound.
References
A Comparative Guide to Bacitracin A Reference Standards for Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacitracin A reference standards available for analytical assays. Ensuring the accuracy and reliability of analytical results is paramount in research and drug development, and the choice of a well-characterized reference standard is a critical first step. This document outlines the key quality attributes of this compound reference standards, compares offerings from major pharmacopeias and commercial suppliers, and provides detailed experimental protocols for their evaluation.
The Critical Role of this compound Reference Standards
Bacitracin is a complex mixture of structurally related polypeptides, with this compound being the major component and exhibiting the most potent antimicrobial activity.[1][2][3][4] Reference standards are highly purified and well-characterized materials used as a benchmark for confirming the identity, purity, and potency of bacitracin in drug substances and products. The use of a reliable reference standard is essential for:
-
Accurate analytical method development and validation: Ensuring the specificity, linearity, accuracy, and precision of analytical procedures.
-
Quality control and lot release testing: Verifying that manufactured batches of bacitracin meet the required quality specifications.
-
Stability studies: Assessing the degradation of bacitracin over time under various storage conditions.
-
Pharmacokinetic and toxicological studies: Ensuring accurate quantification of bacitracin in biological matrices.
Comparison of this compound Reference Standards
The primary sources of this compound reference standards are pharmacopeias such as the United States Pharmacopeia (USP) and commercial suppliers who may offer standards traceable to pharmacopeial grades or intended for research purposes.
| Source/Supplier | Grade/Product Code | Stated Purity/Composition | Method of Analysis | Traceability/Certification |
| United States Pharmacopeia (USP) | USP Bacitracin Zinc RS (Cat. No. 1048007) | Conforms to USP monograph specifications for composition.[5][6] | HPLC, Microbiological Assay | Primary Standard |
| Veeprho | CAS 57762-79-5 | Fully characterized, complies with USP, EP, and JP guidelines. | Not specified | Includes a detailed Structure Elucidation Report (SER).[7] |
| Benchchem | Not Specified | ≥98% | HPLC | Certificate of Analysis available upon request.[7] |
| Biosynth | HCA76279 | >95% | NMR, MS | Not specified.[7] |
| Sigma-Aldrich | Pharmaceutical Secondary Standard (e.g., Cat. No. PHR1291) | Traceable to USP Bacitracin Zinc RS | Not specified | Certified Reference Material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025.[8][9] |
Note: The purity data provided by manufacturers may be determined by different analytical methodologies. For critical applications, users should always request a batch-specific Certificate of Analysis.[7]
Experimental Protocols for Evaluation of this compound Reference Standards
To ensure the suitability of a this compound reference standard for its intended use, a comprehensive evaluation is recommended. The following are key experimental protocols for assessing the purity, composition, and potency of bacitracin.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis
HPLC is the primary method for separating and quantifying this compound and its related impurities.[7] The USP monograph for bacitracin provides a detailed HPLC method for determining the composition of bacitracin.[5]
Methodology:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Thermo Scientific Hypersil ODS).[5]
-
Mobile Phase: A gradient mixture of methanol (B129727), water, a buffer (e.g., potassium phosphate), and acetonitrile. The USP monograph specifies a ratio of 26:15:5:2 (methanol:water:buffer:acetonitrile).[5] The addition of EDTA to the mobile phase has been shown to improve the recovery of bacitracin components by preventing complexation with metal ions.
-
Gradient Elution: A typical gradient profile to separate the various bacitracin components is as follows:
-
0-15 min: 20-40% B
-
15-30 min: 40-60% B
-
30-35 min: 60-20% B (return to initial conditions)[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 254 nm.[7]
-
Sample Preparation: Dissolve the bacitracin standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[7] For bacitracin zinc, a diluent containing EDTA may be required to ensure complete dissolution.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful technique for the identification and structural elucidation of bacitracin components and any potential impurities.[10]
Methodology:
-
LC System: A system capable of gradient elution, coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[10]
-
Column: C18 column suitable for LC-MS analysis.
-
Mobile Phase A: 0.2% Ammonium acetate (B1210297) buffer solution.[10]
-
Mobile Phase B: Methanol.[10]
-
Ionization: Positive electrospray ionization (ESI+).[10]
-
Sample Preparation: Dissolve approximately 20 mg of the bacitracin standard in a mixture of methanol and buffer solution to a final concentration of about 2 mg/mL.[10]
Microbiological Assay for Potency Determination
The potency of bacitracin is determined by a microbiological assay, which measures its ability to inhibit the growth of a susceptible microorganism. The potency is expressed in International Units (IU) per milligram.[11][12]
Methodology:
-
Test Organism: Micrococcus luteus (e.g., NCTC 7743 or ATCC 10240).[12]
-
Assay Method: Cylinder-plate or disc diffusion method.
-
Culture Medium: Specific culture medium with a final pH of 6.5-6.6 or 7.0-7.1.[12]
-
Standard Preparation: Prepare a stock solution of the International Standard for Bacitracin and the test standard. The International Standard has a defined potency of 55 IU/mg.[11]
-
Procedure: Prepare a series of dilutions of both the standard and the test sample. Apply these dilutions to the agar (B569324) plates inoculated with the test organism. After incubation, measure the zones of inhibition and calculate the potency of the test sample relative to the standard. The precision of the assay should be such that the fiducial limits of error are not less than 95% and not more than 105% of the estimated potency.[12]
Experimental Workflow and Data Visualization
A logical workflow is essential for a comprehensive comparison of different this compound reference standards. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparing this compound reference standards.
Conclusion
The selection of a suitable this compound reference standard is a critical factor in ensuring the quality and accuracy of analytical data in pharmaceutical research and development. While pharmacopeial standards serve as the primary benchmark, commercial secondary standards can offer a cost-effective and convenient alternative, provided they are thoroughly evaluated. By employing the detailed analytical protocols outlined in this guide, researchers can confidently select and qualify a this compound reference standard that meets the specific requirements of their analytical assays.
References
- 1. goldbio.com [goldbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bacitracin [doi.usp.org]
- 4. Bacitracin [drugfuture.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. [Bacitracin Zinc (200 mg)] - CAS [1405-89-6] [store.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. Bacitracin Zinc Pharmaceutical Secondary Standard; Certified Reference Material 1405-89-6 [sigmaaldrich.com]
- 9. Bacitracin Pharmaceutical Secondary Standard; Certified Reference Material | 1405-87-4 [sigmaaldrich.com]
- 10. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The International Standard for Bacitracin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
Unveiling the Potency of Bacitracin A: A Comparative Analysis of its Antibacterial Activity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Bacitracin A's efficacy across various bacterial strains, supported by experimental data. We delve into the nuanced differences in susceptibility and provide detailed protocols for robust in-house evaluation.
This compound, a potent polypeptide antibiotic, has long been a staple in topical antibacterial formulations. Its specific mechanism of action, targeting a crucial step in bacterial cell wall synthesis, renders it particularly effective against Gram-positive bacteria. This guide provides a comparative overview of this compound's activity against a panel of clinically relevant bacterial strains, presenting quantitative data to inform research and development efforts.
Mechanism of Action: Disrupting the Bacterial Fortress
This compound's primary mode of action is the inhibition of peptidoglycan synthesis, a process vital for the integrity of the bacterial cell wall.[1] It achieves this by forming a stable complex with C55-isoprenyl pyrophosphate (C55-PP), also known as bactoprenol (B83863) pyrophosphate, a lipid carrier molecule responsible for transporting peptidoglycan precursors across the cell membrane. By sequestering C55-PP, this compound effectively halts the cell wall assembly line, leading to a compromised cell envelope and eventual cell lysis due to internal osmotic pressure.
Comparative Efficacy: A Look at the Numbers
The susceptibility of different bacterial species and even strains within the same species to this compound can vary significantly. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth. The following table summarizes the MIC values of this compound against a selection of Gram-positive bacteria.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | >64 |
| Staphylococcus aureus | USA300 (MRSA) | >64 |
| Staphylococcus simulans | 22 | 8 |
| Bacillus subtilis | 168 | >64 |
| Enterococcus faecium | E980 | >64 |
Table 1: Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains. Data sourced from a study on synthetic this compound analogues. It is important to note that commercial bacitracin is a mixture of related polypeptides, and the activity can vary.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
Accurate and reproducible determination of MIC values is crucial for comparative studies. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth after a defined incubation period.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration that is at least 10 times the highest desired final concentration.
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the this compound working solution (diluted from stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (broth and bacteria, no antibiotic).
-
Well 12 serves as a negative control (broth only).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, suspend isolated colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) compared to the positive control well.
This comprehensive guide provides a foundational understanding of this compound's activity and equips researchers with the necessary information and protocols to conduct their own comparative studies. The provided data and methodologies can serve as a valuable resource in the ongoing efforts of antibiotic research and development.
References
A Researcher's Guide to Commercial Bacitracin A: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the selection of a critical raw material like Bacitracin A demands rigorous evaluation of its purity and potency. Commercial preparations of bacitracin are complex mixtures of at least nine structurally similar cyclic polypeptides, with this compound being the most therapeutically active component.[1][2] Consequently, the performance of this compound from different commercial sources can vary, impacting experimental outcomes and the quality of final products.
This guide provides a side-by-side comparison of this compound from various commercial suppliers, supported by available quantitative data from Certificates of Analysis (CoA) and product specifications. Furthermore, it details the essential experimental protocols for purity and potency assessment, empowering researchers to conduct their own comparative analyses.
Comparative Analysis of Commercial this compound
The following table summarizes the purity and potency specifications for this compound from several commercial suppliers. It is important to note that this data is based on publicly available information and may vary between different batches. For critical applications, it is always recommended to request a batch-specific Certificate of Analysis from the supplier.
| Supplier | Product/Catalog No. | Purity Specification (by HPLC) | Potency Specification |
| Sigma-Aldrich (Merck) | B0125 | Information not publicly available | ≥65 IU/mg |
| Pfizer | BACITRACIN (for injection) | Information not publicly available | Not less than 50 units/mg[3][4][5] |
| Santa Cruz Biotechnology | sc-202932 | ≥95% | Information not publicly available |
| Thermo Fisher Scientific | 226100050 | ≥40% (this compound), ≥70% (sum of this compound, B1, B2, and B3) | ≥60 I.U./mg (on dried substance) |
Experimental Protocols
Accurate evaluation of this compound requires robust and validated analytical methods. The two most critical parameters for assessment are purity, determined by High-Performance Liquid Chromatography (HPLC), and potency, assessed through antimicrobial susceptibility testing (AST).
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the gold standard for determining the purity of this compound and separating it from other related bacitracin components and impurities.
Principle: This method utilizes reverse-phase chromatography to separate the components of a bacitracin sample based on their hydrophobicity. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. Detection is typically performed using a UV detector at 254 nm.
Detailed Protocol:
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 20-40% B
-
15-30 min: 40-60% B
-
30-35 min: 60-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Antimicrobial Susceptibility Testing (AST) for Potency Determination
The potency of this compound is determined by its ability to inhibit the growth of susceptible microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after a defined incubation period.
Detailed Protocol:
-
Materials:
-
Pure culture of a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
This compound standard and test samples.
-
-
Procedure:
-
Prepare Bacterial Inoculum: Culture the test organism in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB directly in the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the processes involved in comparing commercial this compound and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound from different commercial sources.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bacitracin A
Effective management and disposal of Bacitracin A are critical for laboratory safety, environmental protection, and preventing the rise of antimicrobial resistance. Improper handling of this polypeptide antibiotic can have far-reaching consequences, impacting both aquatic ecosystems and human health.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Handling and Storage:
To ensure safety and minimize environmental contamination, proper handling and storage procedures must be followed before the final disposal of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and a lab coat, when handling this compound.[1]
-
Storage: Keep this compound containers tightly closed and store them in a cool, dry, and well-ventilated area.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste.[1] Whenever possible, leave the substance in its original container to prevent misidentification.[1]
Toxicity Data:
While not always classified as a hazardous substance for transport, this compound possesses toxicological properties that underscore the importance of correct disposal.[1]
| Toxicity Endpoint | Species | Route of Administration | Dose |
| LD50 | Mouse | Oral | > 3750 mg/kg |
| LD50 | Rat | Intraperitoneal | 190 mg/kg[1] |
| Acute Toxicity Estimate | - | Oral | 2,500 mg/kg[1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[1]
Step-by-Step Disposal Protocol:
The guiding principle for disposing of antibiotic waste is to manage it as hazardous chemical waste.[1] Strict adherence to institutional, local, and national regulations is mandatory.[1]
-
Waste Collection:
-
Place all solid this compound waste, including contaminated materials, into a designated and appropriate container for chemical waste.
-
Ensure the container is leak-proof and can be securely sealed.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and specifically identify the contents as "this compound Waste".[1] This is crucial for proper handling by waste management personnel.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.[1]
-
Cover drains to prevent the substance from entering waterways.[1]
-
For solid spills, carefully collect the material using appropriate tools, avoiding dust generation, and place it into the designated hazardous waste container.[1]
-
Thoroughly clean and decontaminate the affected area.[1]
-
Disposal Workflow Diagram:
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
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